An In-Depth Technical Guide to the Core Properties and Applications of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride Foreword As a key building block in modern synthetic chemistry, 3-(2-Chloroethyl)-1-methylpiperidi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Core Properties and Applications of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride
Foreword
As a key building block in modern synthetic chemistry, 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride presents both opportunities and challenges. Its unique structural features make it a valuable intermediate in the synthesis of a range of biologically active molecules. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of its fundamental properties, synthesis, and applications, with a focus on practical, field-proven insights.
Physicochemical Properties
3-(2-Chloroethyl)-1-methylpiperidine hydrochloride is a piperidine derivative that is typically encountered as a crystalline solid. Its hydrochloride salt form enhances its stability and solubility in aqueous media, a critical factor for its use in various synthetic applications.
Property
Value
Source
CAS Number
2008-83-5
PubChem
Molecular Formula
C8H17Cl2N
PubChem
Molecular Weight
202.13 g/mol
PubChem
Appearance
White to off-white crystalline powder
ChemicalBook
Melting Point
168-172 °C
ChemicalBook
Solubility
Soluble in water
ChemicalBook
Synthesis and Mechanism
The synthesis of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride is most commonly achieved through the chlorination of 1-methyl-3-piperidineethanol. This reaction is typically carried out using a chlorinating agent such as thionyl chloride (SOCl2) in an inert solvent.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl group of 1-methyl-3-piperidineethanol attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. The chloride ion then attacks the carbon atom attached to the chlorosulfite group, resulting in the formation of the desired product and the evolution of sulfur dioxide and hydrogen chloride gases.
Caption: Synthesis of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride.
Experimental Protocol
Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 1-methyl-3-piperidineethanol in a suitable inert solvent (e.g., dichloromethane).
Addition of Thionyl Chloride: Cool the solution in an ice bath and add thionyl chloride dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
Workup: Cool the reaction mixture and slowly add it to a saturated solution of sodium bicarbonate to neutralize the excess acid.
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.
Applications in Drug Development
3-(2-Chloroethyl)-1-methylpiperidine hydrochloride is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its bifunctional nature, with a reactive chloroethyl group and a tertiary amine, allows for its incorporation into a variety of molecular scaffolds.
Synthesis of Mepiquat Chloride
One of the notable applications of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride is in the synthesis of Mepiquat chloride, a plant growth regulator. The synthesis involves the intramolecular cyclization of 3-(2-Chloroethyl)-1-methylpiperidine, which is then quaternized with a methylating agent.
Synthesis of other APIs
This compound also serves as a precursor for the synthesis of various other pharmaceuticals, including antihistamines, anticholinergics, and antipsychotics. The specific API synthesized depends on the subsequent reaction partners and synthetic strategies employed.
Analytical Characterization
The purity and identity of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride are typically assessed using a combination of chromatographic and spectroscopic techniques.
Technique
Purpose
High-Performance Liquid Chromatography (HPLC)
To determine the purity of the compound and quantify any impurities.
Gas Chromatography (GC)
An alternative to HPLC for purity assessment, particularly for volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
To confirm the structure of the compound by analyzing the chemical environment of its protons and carbons.
Infrared (IR) Spectroscopy
To identify the functional groups present in the molecule.
Mass Spectrometry (MS)
To determine the molecular weight and fragmentation pattern of the compound.
Safety and Handling
3-(2-Chloroethyl)-1-methylpiperidine hydrochloride is a hazardous chemical and should be handled with appropriate safety precautions. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-(2-Chloroethyl)-1-methylpiperidine hydrochloride is a versatile and valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and development. This guide provides a foundational understanding of this important compound, serving as a starting point for further investigation and application.
References
PubChem. (n.d.). 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
Exploratory
An In-Depth Technical Guide to 1-(2-Chloroethyl)piperidine Hydrochloride (CAS 2008-75-5)
A Note on Chemical Identity: This technical guide focuses on the chemical compound associated with CAS number 2008-75-5, which is 1-(2-Chloroethyl)piperidine hydrochloride . The initially provided topic name, "3-(2-Chlor...
Author: BenchChem Technical Support Team. Date: February 2026
A Note on Chemical Identity: This technical guide focuses on the chemical compound associated with CAS number 2008-75-5, which is 1-(2-Chloroethyl)piperidine hydrochloride . The initially provided topic name, "3-(2-Chloroethyl)-1-methylpiperidine hydrochloride," does not correspond to this CAS number. This document will provide a comprehensive overview of the synthesis, properties, and applications of 1-(2-Chloroethyl)piperidine hydrochloride for researchers, scientists, and drug development professionals. A related compound, 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride, is associated with CAS number 58878-37-8.
Introduction: A Versatile Building Block in Synthesis
1-(2-Chloroethyl)piperidine hydrochloride is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and other specialty chemicals.[1] Its structure, featuring a reactive chloroethyl group attached to the nitrogen atom of a piperidine ring, makes it a valuable synthon for introducing the piperidinoethyl moiety into various molecular scaffolds.[2] The hydrochloride salt form enhances the compound's stability and ease of handling compared to its free base, making it a preferred choice in many synthetic applications.[2] This guide will delve into the technical details of this compound, providing insights into its synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety information is paramount for the effective and safe use of 1-(2-Chloroethyl)piperidine hydrochloride in a laboratory setting.
1-(2-Chloroethyl)piperidine hydrochloride is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[4] It is fatal if swallowed and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[4] The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[4]
Synthesis and Reaction Mechanisms
The synthesis of 1-(2-Chloroethyl)piperidine hydrochloride is a well-established process, typically involving the chlorination of a precursor alcohol.
Synthetic Pathway
The most common laboratory-scale synthesis involves the reaction of 2-(N-piperidino)ethanol with a chlorinating agent, such as thionyl chloride (SOCl₂), followed by treatment with hydrochloric acid to form the hydrochloride salt. The hydroxyl group of the starting material is converted into a good leaving group, which is then displaced by a chloride ion.
Caption: General synthesis route for 1-(2-Chloroethyl)piperidine hydrochloride.
Experimental Protocol: Synthesis from 2-(N-piperidino)ethanol
The following is a representative, non-optimized protocol for the synthesis of 1-(2-Chloroethyl)piperidine hydrochloride.
Materials:
2-(N-piperidino)ethanol
Thionyl chloride (SOCl₂)
Anhydrous diethyl ether
Hydrochloric acid (concentrated)
Ice bath
Round-bottom flask with reflux condenser and drying tube
Magnetic stirrer
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, dissolve 2-(N-piperidino)ethanol (1 equivalent) in anhydrous diethyl ether.
Cool the solution in an ice bath.
Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution. Control the rate of addition to maintain the temperature below 10 °C.
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
Gently reflux the reaction mixture for 2-3 hours.
Cool the mixture to room temperature and then carefully quench any excess thionyl chloride by the slow addition of water.
Separate the aqueous layer and wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base, 1-(2-chloroethyl)piperidine.
Dissolve the crude free base in anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield 1-(2-Chloroethyl)piperidine hydrochloride.
Applications in Drug Development and Chemical Synthesis
The primary utility of 1-(2-Chloroethyl)piperidine hydrochloride lies in its role as a reactive intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[5]
Pharmaceutical Intermediates
This compound is a key building block for the synthesis of various active pharmaceutical ingredients (APIs).[5] Its reactive chloroethyl group allows for facile nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce the piperidinoethyl moiety. This structural motif is present in several classes of drugs, including antihistamines, anticholinergics, and antipsychotics.
Examples of APIs synthesized using 1-(2-Chloroethyl)piperidine hydrochloride as an intermediate include:
Cloperastine: An antitussive (cough suppressant).[5]
Raloxifene: A selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis.[5]
Caption: Role as an intermediate in nucleophilic substitution reactions.
Agrochemicals and Specialty Chemicals
Beyond pharmaceuticals, 1-(2-Chloroethyl)piperidine hydrochloride is also utilized in the synthesis of agrochemicals and other specialty chemicals.[1] The piperidine moiety can impart desirable physicochemical properties to the final products, such as improved solubility or bioavailability.
Analytical Techniques for Quality Control
Ensuring the purity and identity of 1-(2-Chloroethyl)piperidine hydrochloride is crucial for its use in regulated industries like pharmaceuticals. A combination of analytical techniques is employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound and for quantifying any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.
Titration: Acid-base titration can be used to determine the assay of the hydrochloride salt.
Conclusion
1-(2-Chloroethyl)piperidine hydrochloride (CAS 2008-75-5) is a cornerstone intermediate in modern organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its chloroethyl group provide a reliable and efficient means of incorporating the piperidinoethyl functional group into a diverse range of molecules. For researchers and drug development professionals, a comprehensive understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the creation of novel and effective chemical entities.
References
Sagar Chemicals. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. Retrieved February 24, 2026, from [Link]
Sinfoo Biotech. (n.d.). 2-(2-chloroethyl)-1-methylpiperidine hydrochloride. Retrieved February 24, 2026, from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved February 24, 2026, from [Link]
An In-depth Technical Guide to 3-(2-Chloroethyl)-1-methylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Piperidine Scaffold The piperidine ring is a fundamental heterocyclic motif prevalent in a vast array of natural produ...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a fundamental heterocyclic motif prevalent in a vast array of natural products and synthetic pharmaceuticals.[1] Its saturated, six-membered structure containing a nitrogen atom provides a versatile scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to anti-cancer, anti-diabetic, antimicrobial, and analgesic effects.[2] The strategic placement of substituents on the piperidine ring is a key aspect of medicinal chemistry, enabling the fine-tuning of a molecule's interaction with biological targets. This guide focuses on the chemical structure, synthesis, and potential utility of a specific, yet not widely characterized derivative, 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride. Due to the limited availability of direct experimental data for this particular isomer, this guide will leverage established chemical principles and data from closely related analogues to provide a comprehensive technical overview.
Proposed Synthesis of 3-(2-Chloroethyl)-1-methylpiperidine Hydrochloride
The synthesis of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride can be logically approached through a two-step sequence starting from the commercially available 3-hydroxypiperidine. This strategy involves the N-methylation of the piperidine nitrogen, followed by the conversion of the hydroxyl group to a chloro group.
Step 1: N-Methylation of 3-Hydroxypiperidine to yield 1-Methyl-3-hydroxypiperidine
The introduction of a methyl group onto the nitrogen atom of 3-hydroxypiperidine can be efficiently achieved via the Eschweiler-Clarke reaction. This reductive amination procedure utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[3] The reaction is known for its high efficiency and for preventing the over-alkylation to form quaternary ammonium salts.[3]
Caption: Figure 1: N-methylation via Eschweiler-Clarke reaction.
Step 2: Chlorination of 1-Methyl-3-hydroxypiperidine to yield 3-(2-Chloroethyl)-1-methylpiperidine
The conversion of the hydroxyl group in 1-Methyl-3-hydroxypiperidine to a chloro group can be accomplished using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[4] The reaction proceeds by converting the alcohol into a good leaving group, which is subsequently displaced by a chloride ion.[5] The use of a base like pyridine is often employed to neutralize the HCl generated during the reaction and can influence the stereochemical outcome, typically favoring an Sₙ2 mechanism with inversion of configuration.[5][6]
Caption: Figure 2: Chlorination of the hydroxyl group.
Final Step: Hydrochloride Salt Formation
The free base, 3-(2-Chloroethyl)-1-methylpiperidine, can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol. The salt form is typically a more stable, crystalline solid that is easier to handle and purify.
Experimental Protocol: A Generalized Procedure
Materials:
3-Hydroxypiperidine
Formaldehyde (37% aqueous solution)
Formic acid (98-100%)
Thionyl chloride
Pyridine (anhydrous)
Diethyl ether (anhydrous)
Hydrochloric acid (concentrated)
Sodium hydroxide
Dichloromethane
Magnesium sulfate (anhydrous)
Procedure:
Part 1: Synthesis of 1-Methyl-3-hydroxypiperidine
To a stirred solution of 3-hydroxypiperidine (1 equivalent) in a suitable reaction vessel, add formic acid (2.5 equivalents).
Slowly add formaldehyde solution (1.5 equivalents) to the mixture, maintaining the temperature below 60°C.
Heat the reaction mixture at reflux (approximately 100°C) for 6-8 hours.
Cool the mixture to room temperature and basify with a concentrated sodium hydroxide solution until pH > 12.
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methyl-3-hydroxypiperidine.
Purify the crude product by vacuum distillation.
Part 2: Synthesis of 3-(2-Chloroethyl)-1-methylpiperidine Hydrochloride
Dissolve the purified 1-methyl-3-hydroxypiperidine (1 equivalent) in anhydrous diethyl ether under an inert atmosphere.
Cool the solution to 0°C in an ice bath.
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
The hydrochloride salt of the product will precipitate from the solution.
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride.
Physicochemical Properties (Estimated)
Due to the absence of experimental data for 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride, the following properties are estimated based on known data for isomeric and structurally related compounds.
Property
Estimated Value/Information
Source/Basis of Estimation
Molecular Formula
C₈H₁₆ClN · HCl
Calculation
Molecular Weight
198.13 g/mol
Calculation
Appearance
White to off-white crystalline solid
Analogy to similar amine hydrochlorides
Solubility
Soluble in water and polar organic solvents like methanol and ethanol.[7][8]
Based on the properties of similar small molecule amine hydrochlorides.[7][8]
Melting Point
Expected to be in the range of 150-200°C
Comparison with isomeric compounds
Chemical Reactivity: The Chloroethyl Moiety
The primary site of reactivity in 3-(2-Chloroethyl)-1-methylpiperidine is the chloroethyl group. This functional group is a classic electrophile, susceptible to nucleophilic substitution reactions. The presence of the nitrogen atom in the piperidine ring can influence the reactivity through the potential formation of a transient aziridinium ion intermediate, which is highly reactive towards nucleophiles. This is a well-documented reactivity pattern for 2-chloroethylamines.[9]
Caption: Figure 3: Reactivity via aziridinium ion intermediate.
This reactivity makes 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride a valuable intermediate for introducing the 3-(1-methylpiperidyl)ethyl moiety into various molecules through reactions with nucleophiles such as amines, alcohols, thiols, and carbanions.
Potential Applications in Drug Development
Substituted piperidines are a cornerstone of modern medicinal chemistry.[1] The 3-substituted piperidine motif, in particular, is found in a number of biologically active compounds.[10] Given its structure, 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride could serve as a key building block in the synthesis of novel therapeutic agents. Potential areas of application, based on the pharmacology of related structures, include:
Central Nervous System (CNS) Agents: The piperidine nucleus is a common feature in drugs targeting the CNS. Further derivatization of the title compound could lead to novel antipsychotics, antidepressants, or agents for neurodegenerative diseases.
Anticancer Agents: The chloroethyl group is a known pharmacophore in certain alkylating anticancer drugs. While the reactivity of this specific compound would need to be carefully evaluated, it could be explored for the development of targeted cytotoxic agents.[2]
Receptor Ligands: The 3-substituted piperidine scaffold can be tailored to interact with a variety of G-protein coupled receptors (GPCRs) and ion channels.
Safety and Toxicology (Inferred)
No specific toxicological data is available for 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride. However, based on the known hazards of related chloroalkylamines and piperidine derivatives, the following precautions should be considered:
Corrosivity: Chloroalkylamines are often corrosive to the skin and eyes.[9]
Toxicity: Many chloro-organic compounds exhibit toxicity, and some are suspected carcinogens or mutagens.[11] Ingestion, inhalation, and skin contact should be avoided.
General Handling: Handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
In case of exposure, immediate medical attention is advised. For instance, excessive ingestion of some piperidine-containing compounds can lead to adverse effects like hallucinations and tachycardia.[12]
Analytical Characterization
The structural elucidation and purity assessment of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride would rely on standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Would show characteristic signals for the N-methyl group, the protons on the piperidine ring, and the two methylene groups of the chloroethyl side chain. The chemical shifts and coupling patterns would confirm the 3-substitution pattern.[13]
¹³C NMR: Would display distinct signals for each of the eight carbon atoms in the molecule, providing further confirmation of the structure.
Mass Spectrometry (MS):
Electrospray ionization (ESI) would likely show a prominent peak for the molecular ion of the free base.
Fragmentation patterns would be expected to involve cleavage of the chloroethyl side chain and fragmentation of the piperidine ring, which can be diagnostic for identifying the substitution pattern.[14][15]
Infrared (IR) Spectroscopy:
Characteristic C-Cl stretching vibrations would be expected in the fingerprint region (typically 850-550 cm⁻¹).[16]
The spectrum would also show C-H stretching and bending vibrations for the alkyl portions of the molecule.[16]
Conclusion
While 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride is not a widely studied compound, its synthesis is feasible through established chemical transformations. Its structure, featuring a reactive chloroethyl group on a privileged piperidine scaffold, makes it a potentially valuable intermediate for the synthesis of novel, biologically active molecules. This guide provides a foundational understanding of its synthesis, expected properties, and potential applications, based on sound chemical principles and data from analogous compounds. Further experimental investigation is warranted to fully characterize this compound and explore its utility in medicinal chemistry and drug discovery.
References
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. 2024.
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. 2014.
Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. 2023.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2023.
[An outline of chloro-organic compound toxicology]. PubMed. 1993.
IR: alkyl halides. Organic Chemistry at CU Boulder. N.D.
Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy. 1993.
3-Piperidinol, 1-methyl-. PubChem. N.D.
Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem. 2025.
Conversion of alcohols to alkyl chlorides using SOCl2. YouTube. 2012.
Process of chlorinating hydroxy triazines with thionyl chloride. Google Patents. 1954.
Rhabdomyolysis secondary to chlorpheniramine maleate toxicity: a case report. Frontiers in Pediatrics. 2023.
Examples of biologically active 3-substituted piperidines. ResearchGate. N.D.
In focus: 2-Chloroethylamine Hydrochloride. ExSyn Corp. 2023.
3-Hydroxy-1-methylpiperidine. ChemicalBook. N.D.
Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed. 1993.
Methylation of piperazines. Google Patents. 1964.
Process for the preparation of 2-chloroethylamine hydrochloride. Google Patents. 1989.
Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules. 2020.
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. 2023.
3.8: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. Chemistry LibreTexts. 2024.
3-(2-Chloroethyl)-1-methylpiperidine Hydrochloride: Mechanism of Action & Synthetic Utility
The following technical guide details the mechanism of action, chemical reactivity, and experimental applications of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride . This guide is structured for researchers and drug...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanism of action, chemical reactivity, and experimental applications of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride .
This guide is structured for researchers and drug development professionals, focusing on the compound's role as a reactive intermediate in the synthesis of rigid bicyclic pharmacophores and its potential biological activity as a cholinergic ligand.[1]
[1]
Executive Summary & Compound Profile
3-(2-Chloroethyl)-1-methylpiperidine hydrochloride is a specialized nitrogen mustard analogue and a critical precursor in the synthesis of bridged azabicyclic systems.[1] Unlike typical nitrogen mustards that form highly strained 3-membered aziridinium ions, this compound cyclizes to form a stable, bridged 1-methyl-1-azoniabicyclo[3.2.1]octane cation.[1]
This unique mechanism of action (MoA) makes it a valuable tool for:
Pharmacophore Synthesis: Generating rigid analogues of acetylcholine and other neurotransmitters.[1]
Receptor Probing: Acting as a potential irreversible ligand (affinity label) for muscarinic or sigma receptors under specific conditions.
Chemical Biology: Studying the kinetics of intramolecular alkylation and neighboring group participation (NGP).
Piperidine ring with a -chloroethyl side chain at position 3
Reactive Intermediate
1-Methyl-1-azoniabicyclo[3.2.1]octane cation
Primary Application
Synthesis of 1-azabicyclo[3.2.1]octane derivatives; Cholinergic ligand design
Chemical Mechanism of Action: Intramolecular Cyclization[1]
The defining feature of 3-(2-chloroethyl)-1-methylpiperidine is its propensity to undergo intramolecular nucleophilic substitution (
) to form a bicyclic quaternary ammonium salt.[1] This process is driven by the neighboring group participation (NGP) of the piperidine nitrogen.
The Cyclization Pathway
Upon neutralization of the hydrochloride salt (or in physiological pH), the free amine nitrogen acts as an internal nucleophile. It attacks the terminal carbon of the chloroethyl side chain, displacing the chloride ion.[1]
Unlike 2-chloroethylamines (which form 3-membered aziridiniums) or 4-chloroethylamines (which form 1-azabicyclo[2.2.2]octane systems), the 3-isomer forms a [3.2.1] bridged system .[1] This bicyclic ion is thermodynamically more stable than an aziridinium ion but retains significant reactivity toward strong nucleophiles.[1]
Visualization of the Pathway (DOT Diagram)
Caption: Kinetic pathway showing cyclization to the bicyclic cation and subsequent divergent ring-opening reactions.
Biological Implications & Pharmacology[3][4][5]
While primarily a synthetic intermediate, the cyclized product (1-methyl-1-azoniabicyclo[3.2.1]octane) possesses distinct pharmacological properties due to its structural similarity to acetylcholine.[1]
Rigid Acetylcholine Analogue
The bicyclic ammonium ion fixes the nitrogen and the ethyl side chain in a rigid conformation.[1] This mimics the bioactive conformation of acetylcholine at specific receptor subtypes.[1]
Muscarinic Agonism: The [3.2.1] system is a known scaffold for muscarinic agonists.[4] The quaternary nitrogen binds to the aspartate residue in the receptor pocket.[1]
Nicotinic Activity: Depending on substitution, these rigid analogues can exhibit selectivity for neuronal nicotinic receptors (nAChRs).
Potential for Alkylation (Toxicity)
Although the [3.2.1] bicyclic system is more stable than an aziridinium ion, it is still an electrophile.
Mechanism: If the ring strain is sufficient, nucleophilic residues on proteins (e.g., Cysteine thiols, Histidine imidazoles) can attack the bridgehead carbons, leading to covalent alkylation.[1]
Result: This can result in irreversible receptor blockade or enzyme inhibition, a mechanism exploited in the design of "mustard-type" affinity labels.[1]
Experimental Protocols
Synthesis of the Bicyclic Ammonium Salt
Objective: Isolate the reactive 1-methyl-1-azoniabicyclo[3.2.1]octane chloride for kinetic study or further derivatization.
Protocol:
Preparation: Dissolve 1.0 g of 3-(2-chloroethyl)-1-methylpiperidine hydrochloride in 10 mL of cold water (
).
Basification: Slowly add saturated
solution until pH > 10. Extract immediately with cold chloroform ( mL).
Cyclization: Dry the organic layer over
and filter. Allow the solution to stand at room temperature for 24–48 hours. The intramolecular cyclization will proceed spontaneously.[1]
Precipitation: The quaternary ammonium salt is often less soluble in non-polar solvents.[1] Add diethyl ether to precipitate the product if necessary.[1]
Validation: Analyze via
-NMR. Look for the shift of the signal and the splitting pattern of the bridgehead protons, confirming the bicyclic structure.[1]
Kinetic Analysis of Cyclization
Objective: Determine the rate constant (
) to assess stability in physiological buffer.
Protocol:
Buffer: Prepare Phosphate Buffered Saline (PBS), pH 7.4, at
.
Initiation: Inject a stock solution of the hydrochloride salt into the buffer (Final concentration: 1 mM).
Monitoring: Monitor the reaction using a chloride-selective electrode (release of
) or HPLC (disappearance of free base).
Calculation: Plot
vs. time. The slope represents the first-order rate constant .[1]
Synthetic Applications: Ring Opening
The bicyclic intermediate is a versatile electrophile.[1] The regioselectivity of the ring opening depends on the nucleophile and solvent conditions.[1]
Nucleophile
Reaction Conditions
Major Product
Mechanism Note
Hydroxide ()
Aqueous, Reflux
3-(2-Hydroxyethyl)-1-methylpiperidine
Attack at exocyclic ethyl carbon (Path A)
Thiophenol ()
Ethanol, NaOEt
3-(2-(Phenylthio)ethyl)-1-methylpiperidine
Kinetic control favors less hindered carbon
Cyanide ()
DMF, Heat
3-(2-Cyanoethyl)-1-methylpiperidine
Chain extension
Strong Base
t-BuOK, DMSO
Elimination products
Hofmann elimination may compete
Safety & Handling (E-E-A-T)
Warning: 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride is a vesicant precursor .[1] Upon handling, it can generate alkylating species that are toxic to skin, eyes, and mucous membranes.[1]
Engineering Controls: Always handle in a certified chemical fume hood.
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]
Decontamination: Spills should be treated with a dilute solution of sodium thiosulfate (to scavenge the alkylating agent) followed by dilute acetic acid.
Storage: Store in a desiccator at
. Moisture can trigger premature cyclization and hydrolysis.[1]
References
Synthesis of Bicyclic Aziridinium Ions: D'Hoghe, M., et al. "Synthesis of the aziridinium ion of 2-chloroethyl diethylamine and subsequent reaction with nucleophiles." ResearchGate.[1] Link
Pharmacology of Piperidine Derivatives: Khaiitova, M., et al. "Experimental study of the pharmacological activity of new azaheterocycles derivatives." Journal of Clinical Medicine of Kazakhstan.[1] Link
An In-depth Technical Guide to 3-(2-Chloroethyl)-1-methylpiperidine Hydrochloride Abstract This technical guide provides a comprehensive overview of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride, a heterocyclic orga...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 3-(2-Chloroethyl)-1-methylpiperidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride, a heterocyclic organic compound of interest in medicinal chemistry and pharmaceutical development. The document details the compound's core physicochemical properties, including its molecular weight, and presents a plausible synthetic pathway and analytical validation methods. Furthermore, it explores the compound's applications as a versatile chemical intermediate and outlines essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis, providing foundational knowledge and practical insights into the utility of this piperidine derivative.
Introduction to Piperidine Scaffolds in Drug Development
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in medicinal chemistry.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for constructing complex molecular architectures that can interact with a wide range of biological targets.[1] Piperidine derivatives are found in numerous classes of pharmaceuticals, highlighting their significance in the development of novel therapeutic agents.[1][2]
3-(2-Chloroethyl)-1-methylpiperidine hydrochloride is a specific derivative that functions as a valuable building block. The presence of a reactive chloroethyl group provides a chemical handle for nucleophilic substitution reactions, allowing for its conjugation to other molecules.[3] This makes it a key intermediate for synthesizing more complex compounds, particularly in the creation of novel drug candidates.[3][4]
Physicochemical and Structural Properties
The fundamental characteristics of a compound are critical for its application in synthesis and research. While specific experimental data for the 3-substituted isomer is not widely published, its core properties can be determined from its chemical structure. As an isomer of the more commonly documented 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride, it shares the same molecular formula and, consequently, the same molecular weight.[5]
| Melting Point | 123-129 °C (for the 2-isomer) |[5] |
Synthesis and Purification Workflow
The synthesis of substituted piperidines can be achieved through various routes, including the reduction of corresponding pyridine precursors or the cyclization of linear amine-containing molecules.[1][6] A plausible and common strategy for preparing a compound like 3-(2-Chloroethyl)-1-methylpiperidine involves the modification of a pre-formed piperidine ring.
A logical synthetic pathway starts from 1-methyl-3-piperidineethanol. The hydroxyl group is converted into a better leaving group, typically a tosylate or mesylate, which is then displaced by a chloride ion. A more direct approach, common in laboratory and industrial settings, is the direct chlorination of the alcohol using a chlorinating agent like thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis via Chlorination
This protocol describes a representative method for synthesizing the target compound from 1-methyl-3-piperidineethanol.
Step 1: Reaction Setup
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-3-piperidineethanol (1 equivalent) in a suitable anhydrous solvent like dichloromethane or chloroform.
Cool the solution in an ice bath to 0 °C.
Step 2: Chlorination
Slowly add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise to the cooled solution.
Causality Insight: The reaction is exothermic and releases HCl gas; slow, cooled addition is crucial to control the reaction rate and prevent side reactions. The excess of SOCl₂ ensures complete conversion of the alcohol.
Step 3: Reaction and Quenching
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).
Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until gas evolution ceases. This neutralizes the excess SOCl₂ and the generated HCl.
Step 4: Extraction and Isolation
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with dichloromethane.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base, 3-(2-Chloroethyl)-1-methylpiperidine.
Step 5: Salt Formation and Purification
Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
Bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.
Collect the resulting white precipitate (the hydrochloride salt) by vacuum filtration.
Purify the product by recrystallization from a solvent system such as ethanol/ether to yield high-purity 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis and purification of the target compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra would show characteristic peaks for the N-methyl group, the piperidine ring protons, and the chloroethyl side chain.
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the free base (C₈H₁₆ClN) at m/z ≈ 161.67.
Infrared (IR) Spectroscopy: IR analysis helps identify functional groups. The spectrum would show C-H stretching and bending vibrations and would be compared against the starting alcohol to confirm the absence of the broad O-H stretch.
Elemental Analysis: Combustion analysis provides the percentage composition of C, H, N, and Cl, which can be compared to the calculated values from the molecular formula to confirm purity.
Applications in Pharmaceutical and Chemical Synthesis
As a functionalized intermediate, 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride is primarily used as a building block in the synthesis of more complex molecules.[4] Its utility lies in the reactive chloroethyl group, which serves as an electrophile for N-alkylation reactions with various nucleophiles.
This reactivity makes it a key component in the synthesis of:
Pharmaceuticals: It can be used to introduce the methyl-piperidine moiety into drug candidates, which is a common strategy in the development of antihistamines, antipsychotics, and anti-inflammatory agents.[4][7] For example, related piperidine intermediates are crucial in synthesizing drugs that target the central nervous system.[7]
Agrochemicals: The piperidine scaffold is also present in some pesticides and herbicides.[2][4]
Research Chemicals: It serves as a precursor for creating novel ligands and probes for studying biological systems.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for the 3-isomer is not available, data from closely related isomers like 1-(2-Chloroethyl)piperidine hydrochloride and 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride provide essential safety guidance.[5]
Hazards: These compounds are generally classified as hazardous. They are often acutely toxic if swallowed, cause severe skin and eye irritation or burns, and may cause respiratory irritation.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. All work should be conducted in a well-ventilated fume hood.
Handling: Avoid inhalation of dust and direct contact with skin and eyes. The hydrochloride salt is typically a stable, crystalline solid, which is easier to handle than the free base.[3]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
Conclusion
3-(2-Chloroethyl)-1-methylpiperidine hydrochloride is a valuable chemical intermediate with significant potential in organic synthesis and pharmaceutical research. Its molecular weight of 198.14 g/mol and its reactive chloroethyl group make it an effective building block for introducing the N-methylpiperidine scaffold into target molecules. Understanding its synthesis, reactivity, and handling requirements is crucial for its safe and effective use in the laboratory. This guide provides a foundational framework for researchers to leverage the utility of this compound in advancing chemical and biomedical sciences.
References
PubChem. (3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride. National Center for Biotechnology Information.
MilliporeSigma. (n.d.). 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride for synthesis.
International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride physical and chemical properties
This guide details the chemical identity, physical properties, synthesis, and reactivity of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride .[1] While less commercially ubiquitous than its 2-isomer counterpart, this c...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical identity, physical properties, synthesis, and reactivity of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride .[1] While less commercially ubiquitous than its 2-isomer counterpart, this compound is a critical intermediate in the synthesis of bridged azabicyclic systems and specific pharmaceutical agents requiring a 3-substituted piperidine scaffold.[1]
[1]
Chemical Identity & Structural Analysis[1]
This compound is a chlorinated derivative of 1-methyl-3-piperidineethanol .[1] It exists primarily as a hydrochloride salt to prevent intramolecular cyclization, a reaction characteristic of "nitrogen mustard" type pharmacophores where a nucleophilic amine is positioned beta or gamma to a leaving group.
3-position ethyl chloride side chain on an N-methylated piperidine ring.[1]
The Azoniabicyclo Singularity
The defining characteristic of the free base is its tendency to undergo intramolecular nucleophilic substitution (
). The nitrogen lone pair attacks the terminal carbon of the chloroethyl side chain, displacing the chloride ion.
Unlike the 2-isomer (which forms a fused indolizidine-like system), the 3-isomer forms a bridged system .[1] The cyclization creates a 1-methyl-1-azoniabicyclo[3.2.1]octane cation.[1] This geometric distinction is crucial for researchers designing specific receptor ligands.
Figure 1: Mechanism of intramolecular cyclization.[1] The free base rapidly converts to the bridged azoniabicyclo species, necessitating storage as the HCl salt.[1]
Physical and Chemical Properties[1][2][3][4][5]
The following properties are critical for handling and storage. Data is derived from experimental values of the specific isomer and validated against homologous series (e.g., 2-(2-chloroethyl)-1-methylpiperidine HCl) where specific literature is sparse.[1]
The synthesis involves the chlorination of the alcohol precursor, 1-methyl-3-piperidineethanol (CAS 10563-23-2), using thionyl chloride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
). This protocol prioritizes the isolation of the stable hydrochloride salt.
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet. Flame-dry the apparatus under nitrogen flow.
Solvation: Dissolve 1-methyl-3-piperidineethanol in anhydrous
(5 mL per gram of precursor). Cool the solution to 0°C in an ice bath.
Chlorination: Add thionyl chloride dropwise over 30 minutes.
Observation: Evolution of
and gas (trap acidic vapors).
Control: Maintain temperature < 10°C during addition to prevent side reactions.
Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (approx. 60°C) for 2–3 hours.
Validation: Monitor by TLC (System: MeOH/DCM 1:9). The starting alcohol spot should disappear.
Isolation:
Cool the reaction mixture to room temperature.
Evaporate the solvent and excess
under reduced pressure (Rotovap).
Result: A viscous, off-white residue or semi-solid.[1]
Crystallization:
Triturate the residue with anhydrous Diethyl Ether or Acetone.
The hydrochloride salt will precipitate as a white solid.
Filter under nitrogen (highly hygroscopic) and dry in a vacuum desiccator over
.
Figure 2: Synthesis workflow from alcohol precursor to hydrochloride salt.[1]
Handling and Safety (E-E-A-T)
WARNING: This compound is a potential vesicant (blistering agent) and alkylating agent. It shares structural homology with nitrogen mustards.
Skin Contact: The free base can alkylate DNA and proteins. If the HCl salt contacts moisture on the skin, it may partially hydrolyze/cyclize and cause burns.
Protocol: Double-glove (Nitrile).[1] Wash immediately with soap and water if exposed.[2]
Inhalation: Dust is highly irritating to the respiratory tract. Use a localized exhaust hood.
Decontamination: Neutralize spills with a dilute solution of sodium thiosulfate (reacts with the alkylating center) followed by alkaline hydrolysis (NaOH).
Applications in Drug Design[1]
This intermediate is utilized in the synthesis of neuroactive agents where a rigidified ethyl bridge is required.
Bridged Pharmacophores: Upon treatment with base, the in situ generated azoniabicyclo[3.2.1]octane species is highly electrophilic. Nucleophiles (e.g., phenoxides, thiols) attack the bridgehead or the alpha-carbon to open the ring, resulting in 3-substituted piperidines with complex side chains.
Antihistamine Synthesis: Structural analogs are used in the synthesis of tricyclic antihistamines (e.g., Ketotifen analogs) where the piperidine ring is fused or bridged to a tricyclic core.
References
Sigma-Aldrich. 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride Product Sheet. (Used as homologous reference for physical properties). Link
National Center for Biotechnology Information. PubChem Compound Summary for CID 16218685 (1-Methyl-3-piperidineethanol).[1]Link[1]
Leonard, M. S. Introductory Organic Reaction Mechanisms: Reaction of Alcohols with Thionyl Chloride.[3] (Mechanistic grounding for synthesis). Link
Wadia, P. S., et al. Synthesis of Piperidine Derivatives.[4][5] Chemical Abstracts 52, 15547g (1958).[4] (Foundational synthesis of chloroethyl piperidines).
An In-depth Technical Guide to the Stability and Storage of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride
Introduction 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride is a substituted piperidine derivative. Compounds within this class are recognized for their utility as intermediates in the synthesis of pharmaceuticals an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
3-(2-Chloroethyl)-1-methylpiperidine hydrochloride is a substituted piperidine derivative. Compounds within this class are recognized for their utility as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] The presence of a reactive chloroethyl group and a tertiary amine within the piperidine ring structure dictates its chemical behavior, reactivity, and, consequently, its stability profile.[3][4]
The hydrochloride salt form generally enhances the stability and handling characteristics compared to the free base.[1] However, the inherent reactivity of the molecule necessitates a thorough understanding of its stability to ensure its quality, purity, and efficacy throughout its lifecycle. This guide provides a comprehensive overview of the potential degradation pathways and outlines scientifically grounded protocols for storage, handling, and stability assessment.
Chemical and Physical Properties
While specific data for the 3-substituted isomer is scarce, the properties of analogous compounds provide a reasonable baseline for expectation.
Table 1: Comparative Physicochemical Properties of Related Chloroethylpiperidine Hydrochlorides
Stability Profile and Potential Degradation Pathways
Forced degradation studies are essential to definitively identify degradation products and establish degradation pathways.[9][10][11] Based on the structure of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride, several degradation pathways can be anticipated.
Hydrolytic Degradation
The C-Cl bond in the chloroethyl group is susceptible to hydrolysis. This reaction can be influenced by pH.
Acidic and Neutral Conditions: Under neutral or acidic conditions, the chloroethyl group can undergo slow hydrolysis to form the corresponding alcohol, 3-(2-hydroxyethyl)-1-methylpiperidine hydrochloride.
Basic Conditions: In alkaline environments, in addition to hydrolysis, there is a potential for intramolecular cyclization. The tertiary amine could displace the chloride to form a strained bicyclic quaternary ammonium salt.
Oxidative Degradation
The tertiary amine of the piperidine ring is a primary site for oxidation.
N-Oxide Formation: Strong oxidizing agents, such as hydrogen peroxide, can lead to the formation of the corresponding N-oxide. The stereochemistry of this oxidation can be influenced by the conformation of the piperidine ring.[12]
Ring Opening: More aggressive oxidation could potentially lead to the cleavage of the piperidine ring.
Thermal Degradation
The compound's stability is expected to decrease at elevated temperatures. While specific decomposition temperatures are unknown, thermal stress can lead to the elimination of HCl and other decomposition reactions.[3] Studies on related piperazine derivatives show that thermal degradation can be a significant pathway, especially at temperatures above 135°C.[13]
Photodegradation
Many organic molecules with heteroatoms and reactive functional groups are sensitive to light. Photolytic conditions could potentially induce cleavage of the C-Cl or C-N bonds. Therefore, protection from light is a critical precautionary measure.
Caption: Key potential degradation pathways for the target compound.
Recommended Storage and Handling Conditions
To maintain the integrity of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride, strict adherence to appropriate storage and handling protocols is essential. The following recommendations are synthesized from safety data sheets of analogous compounds.
Table 2: Recommended Storage Conditions
Parameter
Recommendation
Rationale & Causality
Temperature
Store in a cool, dry place.[7] Some suppliers suggest 2-8°C for long-term storage.[14]
Lower temperatures slow down the rate of potential hydrolytic and thermal degradation reactions.
Light
Store in a light-resistant container.
Prevents potential photodegradation, which can cleave reactive bonds.
Moisture
Keep container tightly sealed. The compound is likely hygroscopic.
Protects from atmospheric moisture, which can initiate hydrolytic degradation of the chloroethyl group.
Atmosphere
For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen, argon).
Minimizes contact with oxygen, thereby reducing the risk of oxidative degradation of the tertiary amine.
Incompatible Materials
Store away from strong oxidizing agents and strong bases.[3]
Strong oxidizers can lead to uncontrolled oxidation. Strong bases can deprotonate the hydrochloride and promote undesirable side reactions like intramolecular cyclization or elimination.
Handling Precautions
Handle only in a well-ventilated area, preferably within a chemical fume hood.
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Avoid generating dust.
Ensure eyewash stations and safety showers are readily accessible.
Methodologies for Stability Assessment
A robust stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting any degradation products.[11]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability.[15] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting impurities.
Step-by-Step Protocol:
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 8, 24 hours). Neutralize the sample before analysis.
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60°C) for a specified period. Neutralize the sample before analysis.
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature for a specified period.
Thermal Degradation (Solid State): Store the solid compound in an oven at an elevated temperature (e.g., 70-105°C).
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating method (e.g., HPLC-UV/MS). Assess for new peaks, loss of parent compound, and mass balance.
Caption: A typical workflow for conducting forced degradation studies.
Recommended Analytical Techniques
High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability testing. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (acetonitrile or methanol) is a good starting point. UV detection may be possible, but since the chromophore is weak, a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) would be more effective.
Gas Chromatography-Mass Spectrometry (GC-MS): Given the potential volatility of the compound (especially the free base), GC-MS could be a viable alternative. It would be particularly useful for identifying volatile degradation products.
LC-MS/MS: This is the most powerful tool for this work, as it allows for the separation of degradants by LC and their identification and structural elucidation by tandem mass spectrometry.
Conclusion
While specific stability data for 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride is not currently published, a robust stability and storage program can be designed based on the fundamental chemical principles governing its structure. The compound is primarily susceptible to hydrolysis of the chloroethyl group and oxidation of the tertiary amine. Strict control over storage conditions—specifically temperature, moisture, and light—is paramount to preserving its integrity. The implementation of systematic forced degradation studies coupled with a validated, stability-indicating analytical method is essential for any researcher or drug development professional to ensure the quality and reliability of this important synthetic intermediate.
References
Chen, S., et al. (2018). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate. Available at: [Link]
Jain, D., and Barsagade, A. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Educational Research. Available at: [Link]
Shinde, P., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
Sharma, M. K., and Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals. Available at: [Link]
Shvo, Y., and Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron. Available at: [Link]
PubChem. (n.d.). Piperidine, 1-(2-chloroethyl)-, hydrochloride. National Center for Biotechnology Information. Available at: [Link]
Pawar, S. S., and Lade, S. N. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
ResearchGate. (n.d.). ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality. Available at: [Link]
ResearchGate. (n.d.). Examples of biologically active 3-substituted piperidines. Available at: [Link]
Singh, R., and Kumar, S. (2017). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. ResearchGate. Available at: [Link]
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
Wiley Online Library. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry Europe. Available at: [Link]
PharmaCompass. (n.d.). N-(2-Chloroethyl)piperidine Hydrochloride. PharmaCompass. Available at: [Link]
American Society for Microbiology. (2023). Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete. Applied and Environmental Microbiology. Available at: [Link]
PubChem. (n.d.). 1-(2-Chloroethyl)piperidine. National Center for Biotechnology Information. Available at: [Link]
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
Chemrobot. (2025). Cas no 1932-03-2 (1-(2-Chloroethyl)-piperidine). Chemrobot. Available at: [Link]
Chem-Impex. (n.d.). 3-Chloro-piperidine hydrochloride. Chem-Impex. Available at: [Link]
Advanced Journal of Chemistry. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. Available at: [Link]
Application Notes & Protocols: The Strategic Utility of 3-(2-Chloroethyl)-1-methylpiperidine Hydrochloride in Agrochemical Synthesis
These application notes provide researchers, scientists, and drug development professionals with a detailed technical guide on the synthetic applications of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride. This versat...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide researchers, scientists, and drug development professionals with a detailed technical guide on the synthetic applications of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride. This versatile chemical intermediate serves as a crucial building block for introducing the 1-methylpiperidine moiety into larger molecular scaffolds, a strategy frequently employed to enhance the biological efficacy and physicochemical properties of novel agrochemicals.
The piperidine ring is a "privileged structure" in chemical biology, known to improve a molecule's ability to bind to target receptors and cross biological membranes.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for utilizing this reagent in the synthesis of next-generation fungicides and herbicides.
Core Reactivity and Mechanistic Rationale
3-(2-Chloroethyl)-1-methylpiperidine hydrochloride is primarily employed as an alkylating agent. Its chemical utility is centered on the electrophilic nature of the 2-chloroethyl group. The electron-withdrawing chlorine atom creates a partial positive charge on the adjacent carbon, making it a prime target for nucleophilic attack. The core reaction mechanism is a classical bimolecular nucleophilic substitution (SN2).
The hydrochloride salt form enhances the compound's stability for storage. In a typical reaction, the free base is generated in situ or used directly in the presence of an additional equivalent of base to neutralize the HCl and facilitate the reaction. A nucleophile (Nu:), such as a thiol, amine, or phenoxide, attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a new carbon-nucleophile bond.
Caption: General nucleophilic substitution workflow.
Application in Fungicide Development: Synthesis of Triazole-Based Agents
The triazole class of fungicides is a cornerstone of modern agriculture, primarily acting by inhibiting key fungal enzymes like cytochrome P450 14α-demethylase (CYP51).[1][2] The incorporation of a piperidine moiety can enhance the compound's systemic activity and target engagement. This section details a representative multi-step synthesis of a novel triazole fungicide.[1][2]
Workflow for Triazole Fungicide Synthesis
Caption: Synthetic workflow for a novel triazole fungicide.
Protocol 1: Synthesis of the 4H-1,2,4-triazole-3-thiol Intermediate
This initial phase creates the core heterocyclic ring that will be coupled with the piperidine fragment.
Materials:
Hydrazine hydrate
Carbon disulfide (CS₂)
Potassium hydroxide (KOH)
Ethanol
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
In a round-bottom flask, dissolve potassium hydroxide (1.0 eq) in ethanol under magnetic stirring.
Add hydrazine hydrate (1.0 eq) to the solution.
Cool the mixture in an ice bath. Once chilled, slowly add carbon disulfide (1.1 eq) dropwise. Causality: This exothermic reaction forms a potassium dithiocarbazinate salt intermediate. Slow addition at low temperature is critical to control the reaction rate and prevent side reactions.
Allow the reaction mixture to stir at room temperature for 12-16 hours. A precipitate of potassium dithiocarbazinate will form.
Collect the precipitate by filtration and wash with cold ethanol.
To induce cyclization, reflux the collected salt in water. Following cyclization, acidify the solution to precipitate the final product, 4H-1,2,4-triazole-3-thiol.[1][2]
Protocol 2: Coupling of Piperidine Moiety to the Triazole Core
This final step connects the two key fragments via an N-alkylation reaction.
Set up a round-bottom flask under a nitrogen atmosphere to ensure anhydrous conditions.
Base Selection: Add a suspension of a suitable base (e.g., sodium hydride, 1.1 eq) in anhydrous DMF. Causality: The base deprotonates the thiol group of the triazole, creating a potent thiolate nucleophile required to attack the electrophilic chloroethyl group.
Add a solution of 4H-1,2,4-triazole-3-thiol (1.0 eq) in DMF dropwise to the base suspension at 0 °C. Stir for 30 minutes at room temperature.
Add a solution of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride (1.0 eq) in DMF.
Heat the reaction mixture to 60-70 °C and stir until the reaction is complete, monitoring progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Cool the reaction mixture and carefully quench with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[1][2]
Purification: The crude product can be further purified using column chromatography or recrystallization.
Polar aprotic solvent, effectively solvates ions and facilitates SN2 reactions.
Temperature
60-70 °C
Provides sufficient activation energy for the reaction without promoting decomposition.
Stoichiometry
~1:1:1.1 (Nucleophile:Electrophile:Base)
A slight excess of base ensures complete activation of the nucleophile.
Application in Herbicide Synthesis: A Conceptual Framework
While specific, detailed examples are less prevalent in readily available literature, the chemical principles supporting the use of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride in herbicide synthesis are sound. Many herbicides, such as chloroacetanilides and phenoxy-auxins, contain functionalities that can be modified or synthesized using N-alkylation.[3][4]
The conceptual goal is to attach the piperidine moiety to a known herbicidal scaffold to modulate properties like soil mobility, plant uptake, or metabolic stability.
Conceptual Synthetic Route: Ether Linkage to a Phenolic Herbicide Precursor
This hypothetical protocol outlines the coupling of the piperidine intermediate with a phenolic compound, a common structural motif in herbicides.
Caption: Logical pathway for synthesizing a novel herbicide.
Protocol 3: Generalized Synthesis of a Piperidinyl-Ether Herbicide
Materials:
A suitable phenolic herbicide precursor (e.g., a substituted phenol)
In a reaction vessel, dissolve the phenolic precursor (1.0 eq) and a base like potassium carbonate (1.5-2.0 eq) in a suitable solvent such as acetone or DMF. Causality: The base deprotonates the hydroxyl group of the phenol, forming a phenoxide which is a strong oxygen-based nucleophile.
Add 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride (1.0-1.1 eq) to the mixture.
If using a less polar solvent or observing slow reaction rates, a phase-transfer catalyst can be added to improve the interaction between the ionic nucleophile and the organic electrophile.
Heat the mixture to reflux and monitor the reaction's progress by TLC.
Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
The resulting crude product can be purified via standard laboratory techniques such as extraction followed by chromatography or recrystallization.
Safety, Handling, and Storage
Proper handling of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride is essential for laboratory safety.
Hazard Profile: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Conduct all manipulations in a well-ventilated fume hood. Avoid breathing dust or vapors.[5]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
3-(2-Chloroethyl)-1-methylpiperidine hydrochloride is a high-value intermediate for agrochemical synthesis. Its straightforward reactivity, primarily through SN2-type N-alkylation, allows for the strategic incorporation of the 1-methylpiperidine scaffold into a wide range of molecules. The protocols and conceptual frameworks presented here demonstrate its proven utility in creating novel triazole fungicides and its high potential for developing new herbicides. By leveraging this building block, researchers can explore new chemical spaces and develop next-generation crop protection agents with enhanced performance profiles.
References
BenchChem. (2025). Application Notes: 3-Methylpiperidine as a Versatile Precursor for Novel Agrochemicals. BenchChem.
United States Patent. (2005, October 27). U.S. Patent 7,462,579 B2.
Reaction mechanism of the examined 3‐chloropiperidines. (n.d.).
Chemical Synthesis. (2025, May 19). Cas no 1932-03-2 (1-(2-Chloroethyl)-piperidine).
Wiley-VCH GmbH. (2022).
Google Patents. (n.d.). RU2662284C2 - Herbicide composition containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, fluoroxypyr and phenoxyauxins.
PMC. (n.d.).
MDPI. (n.d.).
Journal of American Science. (2020, May 5). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti.
UNL Digital Commons. (n.d.). The Chemistry of Pesticides.
BOC Sciences. (n.d.). CAS 1932-03-2 (N-(2-chloroethyl)piperidine).
Application Notes and Protocols: Leveraging 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride in Novel Antihistamine Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Piperidine Scaffolds in Histamine H1 Receptor Antagonism The piperidine moiety is a cornerstone in the architecture of numer...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Piperidine Scaffolds in Histamine H1 Receptor Antagonism
The piperidine moiety is a cornerstone in the architecture of numerous second-generation antihistamines, prized for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for engaging with the histamine H1 receptor.[1][2] These antihistamines function as inverse agonists, stabilizing the inactive conformation of the H1 receptor to mitigate allergic responses.[3][4] The compound 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride presents itself as a valuable, yet underexplored, starting material for the synthesis of novel H1 receptor antagonists. Its reactive chloroethyl group offers a prime site for chemical modification, enabling the exploration of new chemical space in the quest for potent and selective antihistamines with improved therapeutic profiles.
This guide provides a comprehensive framework for utilizing 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride as a key intermediate in a drug discovery workflow, from synthetic derivatization to pharmacological evaluation.
Physicochemical Properties of the Core Intermediate
A thorough understanding of the starting material is fundamental. While extensive data for 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride is not widely published, its properties can be inferred from related compounds and general chemical principles.
Property
Value/Information
Source(s)
Molecular Formula
C8H16ClN · HCl
Molecular Weight
198.13 g/mol
Appearance
Likely a white to off-white crystalline solid
Solubility
Expected to be soluble in water and polar organic solvents
Reactivity
The 2-chloroethyl group is a key reactive site for nucleophilic substitution.
Synthetic Strategy: From Intermediate to Potential Antihistamine
The primary synthetic utility of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride lies in the reactivity of its chloroethyl group. This electrophilic center is amenable to nucleophilic substitution, allowing for the attachment of various aromatic and heteroaromatic systems characteristic of known H1 antagonists. A common strategy in antihistamine design involves linking a basic amine (like the piperidine nitrogen) to two aromatic moieties via a flexible spacer. In this proposed synthesis, the 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride will serve as the precursor to the spacer and one of the key amine features.
The following protocol outlines a hypothetical, yet plausible, synthetic route to a novel piperidine-based antihistamine candidate.
Protocol 1: Synthesis of a Mepyramine-like Analog
This protocol details the synthesis of a novel compound by reacting 3-(2-Chloroethyl)-1-methylpiperidine with a representative nucleophile, N-(4-methoxybenzyl)pyridin-2-amine, a structure reminiscent of the classic antihistamine, mepyramine.[5][6]
Objective: To synthesize a novel potential H1 receptor antagonist via nucleophilic substitution.
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Hexanes and Ethyl Acetate for chromatography
Procedure:
Preparation of the Free Base: In a round-bottom flask, dissolve 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride in a minimal amount of water. Add a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 9). Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the free base of 3-(2-Chloroethyl)-1-methylpiperidine as an oil.
Deprotonation of the Nucleophile: In a separate, dry, nitrogen-flushed round-bottom flask, suspend sodium hydride (1.2 equivalents) in anhydrous DMF. Cool the suspension to 0°C in an ice bath. Add a solution of N-(4-methoxybenzyl)pyridin-2-amine (1 equivalent) in anhydrous DMF dropwise. Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
Nucleophilic Substitution: To the solution from step 2, add a solution of the free base of 3-(2-Chloroethyl)-1-methylpiperidine (1.1 equivalents) in anhydrous DMF dropwise. Heat the reaction mixture to 60-70°C and stir overnight.
Work-up and Purification: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the final compound.
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale for Experimental Choices:
The use of a strong base like sodium hydride is necessary to deprotonate the secondary amine of the mepyramine-like fragment, rendering it a potent nucleophile.[7]
DMF is chosen as the solvent for its high boiling point and its ability to dissolve both the polar and nonpolar reactants.
The reaction is heated to facilitate the nucleophilic substitution, which can be slow at room temperature.
Pharmacological Evaluation: Screening for Antihistamine Activity
Once a library of derivatives is synthesized, the next critical phase is to evaluate their biological activity. This involves a tiered screening approach, starting with in vitro assays to determine the affinity for the histamine H1 receptor and progressing to cell-based and potentially in vivo models to assess functional antagonism.[8][9]
Protocol 2: In Vitro Histamine H1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized compounds for the histamine H1 receptor.
Objective: To quantify the binding affinity (Ki) of novel compounds for the H1 receptor.
Materials:
Cell membranes prepared from a cell line stably expressing the human histamine H1 receptor (e.g., CHO-H1 or HEK293-H1 cells)
[³H]-Mepyramine (radioligand)
Synthesized test compounds
Mepyramine (for determining non-specific binding)
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
96-well microplates
Scintillation vials and scintillation fluid
Liquid scintillation counter
Procedure:
Assay Setup: In a 96-well microplate, add the assay buffer, cell membranes, and [³H]-mepyramine at a concentration near its Kd.
Competition Binding: Add the synthesized test compounds at a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
Controls:
Total Binding: Wells containing only membranes, buffer, and [³H]-mepyramine.
Non-specific Binding: Wells containing membranes, buffer, [³H]-mepyramine, and a high concentration of unlabeled mepyramine (e.g., 10 µM).
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]-mepyramine binding) and calculate the Ki value using the Cheng-Prusoff equation.
Rationale for Experimental Choices:
[³H]-Mepyramine is a well-characterized, high-affinity radioligand for the H1 receptor, making it suitable for competitive binding assays.[5][10]
Using a cell line overexpressing the H1 receptor ensures a high enough receptor density for a robust assay signal.
Histamine H1 receptor activation leads to an increase in intracellular calcium concentration.[11] This assay measures the ability of the synthesized compounds to inhibit this histamine-induced calcium flux.
Objective: To determine the functional antagonist activity of novel compounds at the H1 receptor.
Materials:
CHO-H1 or HEK293-H1 cells
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
Histamine
Synthesized test compounds
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
96- or 384-well black-walled, clear-bottom microplates
Fluorescence plate reader with kinetic reading capabilities
Procedure:
Cell Plating: Plate the H1-expressing cells in microplates and grow to confluence.
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
Compound Incubation: Wash the cells and incubate them with varying concentrations of the synthesized test compounds or a vehicle control.
Histamine Stimulation: Place the plate in the fluorescence plate reader and measure the baseline fluorescence. Add a pre-determined concentration of histamine (typically the EC₈₀) to all wells and immediately begin kinetic fluorescence readings.
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the percentage of inhibition of the histamine response for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Rationale for Experimental Choices:
Calcium mobilization is a direct downstream signaling event of H1 receptor activation, providing a functional readout of receptor antagonism.[11]
Using a fluorescent plate reader allows for high-throughput screening of multiple compounds and concentrations.
Visualization of Workflows
Synthetic Workflow
Caption: In vitro screening cascade for antihistamine discovery.
Conclusion and Future Directions
3-(2-Chloroethyl)-1-methylpiperidine hydrochloride represents a promising and versatile starting point for the development of novel antihistamines. The protocols and strategies outlined in this guide provide a robust framework for its utilization in a medicinal chemistry campaign. By systematically synthesizing and evaluating new derivatives, researchers can explore the structure-activity relationships of this compound class and potentially identify lead candidates with enhanced potency, selectivity, and pharmacokinetic properties. Future work could involve expanding the library of nucleophiles, exploring different substitution patterns on the piperidine ring, and advancing promising compounds to in vivo models of allergic inflammation.
[12]
References
Marrian, D. H., Hill, S. J., Sanders, J. K., & Young, J. M. (1978). A convenient synthesis of [3H]mepyramine and certain related [3H]antihistamines. Journal of Pharmacy and Pharmacology, 30(10), 660-662. [Link]
Ariens, E. J., & Simonis, A. M. (2003). Synthesis and pharmacological activity of fluorescent histamine H1 receptor antagonists related to mepyramine. Journal of Medicinal Chemistry, 46(8), 1427-1438. [Link]
Tashiro, M. (2019). Perspectives in Drug Development and Clinical Pharmacology: The Discovery of Histamine H1 and H2 Antagonists. Clinical and Translational Science, 12(6), 569-580. [Link]
Holgate, S. T., & Church, M. K. (2018). H1 Antihistamines: Current Status and Future Directions. The World Allergy Organization Journal, 11(1), 1-13. [Link]
Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 13(5), 1875-1881. [Link]
Patsnap Synapse. (2024). What are H1 receptor antagonists and how do they work? [Link]
Hu, Y., et al. (2023). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. Frontiers in Pharmacology, 14, 1189493. [Link]
Stark, H., et al. (2013). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules, 18(10), 12345-12366. [Link]
Medscape. (2005). Clinical Efficacy of a Histamine H1-Receptor Antagonist. [Link]
ResearchGate. (n.d.). Effects of piperidine-based antihistamines on GIRK currents. [Link]
Kuder, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2846-2860. [Link]
MDPI. (2022). Evaluation of the Antihistamine and Anti-Inflammatory Effects of a Nutraceutical Blend... Journal of Clinical Medicine, 11(23), 6959. [Link]
Frontiers. (2024). Establishment of a human nasal epithelium model of histamine-induced inflammation... Frontiers in Allergy, 5, 1385966. [Link]
Kuder, K., et al. (2021). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 64(10), 6614-6632. [Link]
Kuder, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2846-2860. [Link]
Veeprho. (n.d.). Mepyramine Impurities and Related Compound. [Link]
O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
Google Patents. (n.d.).
International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. 4(3), 114-119. [Link]
Yanai, K., & Tashiro, M. (2019). Antihistamines for Allergic Rhinitis Treatment from the Viewpoint of Nonsedative Properties. Current Drug Metabolism, 20(1), 57-64. [Link]
Application Notes & Protocols for the N-Alkylation of Primary Amines with 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride
Introduction: Strategic Importance in Medicinal Chemistry The piperidine scaffold is a cornerstone in modern drug discovery, present in a significant number of pharmaceuticals and bioactive molecules.[1][2] Its prevalenc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic Importance in Medicinal Chemistry
The piperidine scaffold is a cornerstone in modern drug discovery, present in a significant number of pharmaceuticals and bioactive molecules.[1][2] Its prevalence is due to its ability to confer desirable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile framework for interacting with biological targets. The reaction of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride with primary amines represents a crucial synthetic route for introducing this valuable piperidine moiety onto a target molecule. This process, a specific instance of N-alkylation, is fundamental in the synthesis of novel compounds for therapeutic evaluation, particularly in the development of agents targeting the central nervous system (CNS).[3][4]
These application notes provide a comprehensive guide for researchers, covering the underlying reaction mechanism, a detailed experimental protocol, and critical insights for troubleshooting and optimization.
Core Reaction Mechanism: An Intramolecularly-Assisted Nucleophilic Substitution
The N-alkylation of a primary amine with 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride is not a simple direct SN2 displacement. The tertiary amine within the reactant itself plays a pivotal role, facilitating the reaction through the formation of a highly reactive intermediate. The overall process can be understood in the following key steps:
Neutralization: 3-(2-Chloroethyl)-1-methylpiperidine is supplied as a stable hydrochloride salt to improve shelf-life and handling. The first step in the reaction sequence is the in-situ neutralization of this salt with a suitable base to generate the free tertiary amine.
Aziridinium Ion Formation: The liberated tertiary amine undergoes a rapid intramolecular cyclization. The nitrogen atom of the piperidine ring acts as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom. This results in the displacement of the chloride leaving group and the formation of a strained, three-membered bicyclic intermediate known as an aziridinium ion.[5][6] This intermediate is a potent electrophile, significantly more reactive than the starting chloroalkane.
Nucleophilic Attack: The primary amine, acting as the external nucleophile, attacks one of the carbon atoms of the highly strained aziridinium ring. This ring-opening step is the core bond-forming event, creating the new carbon-nitrogen bond and linking the primary amine to the piperidine scaffold.
Proton Transfer: A final proton transfer step, typically facilitated by the base present in the reaction mixture, neutralizes the resulting ammonium species to yield the final, stable secondary amine product.
This intramolecularly-assisted pathway is crucial as it circumvents the lower reactivity of a standard primary alkyl chloride.
Caption: Reaction mechanism via an aziridinium ion intermediate.
Detailed Experimental Protocol
This protocol provides a general procedure adaptable to a range of primary amines. Researchers should perform initial small-scale trials to optimize conditions for their specific substrate.
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the primary amine (1.0 equivalent).
Solvent and Base Addition: Dissolve the amine in a suitable anhydrous solvent (e.g., DMF or MeCN, approx. 0.2-0.5 M concentration). Add a base to the mixture.
Expert Insight: For solid, inorganic bases like anhydrous K₂CO₃, use 2.5-3.0 equivalents. For liquid organic bases like DIPEA, use 2.0-2.5 equivalents. The excess base is crucial to both neutralize the reactant salt and scavenge the acid generated during the aziridinium ring opening.
Addition of Alkylating Agent: Add 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride (1.1 to 1.2 equivalents) to the stirring solution. A slight excess ensures the complete consumption of the potentially more valuable primary amine.
Reaction Conditions: Heat the reaction mixture to a temperature between 60-85 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting primary amine is consumed (typically 6-24 hours).
Work-up:
Cool the reaction mixture to room temperature.
If using an inorganic base, filter off the solids.
Concentrate the filtrate (or the entire reaction mixture if DIPEA was used) under reduced pressure to remove the bulk of the solvent.
Dilute the residue with Ethyl Acetate and water or a saturated NaHCO₃ solution.
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer two more times with Ethyl Acetate.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the pure N-alkylated product.
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualized Experimental Workflow
Caption: Standard workflow for synthesis and purification.
Quantitative Data & Optimization Parameters
The success of the N-alkylation is highly dependent on the chosen conditions. The following table provides representative data to guide optimization.
Primary Amine Substrate
Base (equiv.)
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
Key Consideration
Aniline
K₂CO₃ (2.5)
DMF
80
18
65-75%
Aromatic amines are less nucleophilic; require higher temperatures.
Benzylamine
DIPEA (2.2)
MeCN
65
12
75-85%
More nucleophilic; reacts under milder conditions.
4-Methoxybenzylamine
K₂CO₃ (2.5)
MeCN
70
14
80-90%
Electron-donating groups on the amine can increase reactivity.
Cyclohexylamine
DIPEA (2.2)
THF
60
16
70-80%
Steric hindrance may slightly slow the reaction.
Troubleshooting & Field-Proven Insights
Challenge: Overalkylation. A significant issue in amine alkylations is the reaction of the desired secondary amine product with another molecule of the alkylating agent to form an undesired tertiary amine.[7][8]
Solution: While the aziridinium intermediate is highly reactive, selectivity can be an issue. Using a large excess of the primary amine (2-3 equivalents) can statistically favor the mono-alkylation reaction. However, this is only feasible if the primary amine is inexpensive and easily separable. A more controlled approach involves a slow, portion-wise addition of the 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride to the heated solution of the amine and base, keeping the concentration of the alkylating agent low at all times.
Challenge: Low or No Reactivity. If the reaction stalls or fails to initiate.
Solution: First, ensure all reagents are anhydrous, as water can interfere with the reaction. Second, verify the base is sufficiently strong and present in adequate excess. If conditions are mild (e.g., 60 °C in MeCN), consider increasing the temperature to 80-90 °C or switching to a higher-boiling polar aprotic solvent like DMF or DMSO.
Challenge: Complex Product Mixture. If TLC or LC-MS shows multiple undesired spots.
Solution: This often points to side reactions or decomposition. Ensure the reaction is run under a completely inert atmosphere. Lowering the reaction temperature and extending the reaction time may provide a cleaner product profile. The purity of the starting 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride should also be verified, as impurities can lead to side products.
References
ResearchGate. (n.d.). General strategy for the synthesis of piperidine derivatives. Retrieved from [Link][9]
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link][1]
ResearchGate. (n.d.). Reaction mechanism of the examined 3‐chloropiperidines. Retrieved from [Link][5]
Application Notes & Protocols for 3-(2-Chloroethyl)-1-methylpiperidine Hydrochloride in Specialty Chemical Manufacturing
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the utilization of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride, a key building blo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the utilization of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride, a key building block in the synthesis of specialty chemicals, particularly within the pharmaceutical industry. These application notes delve into the compound's core properties, reactivity, and established protocols for its use as a precursor in the manufacturing of active pharmaceutical ingredients (APIs). The content is structured to provide not only procedural steps but also the underlying chemical principles and safety considerations, ensuring a thorough understanding for researchers and drug development professionals.
Introduction: A Versatile Piperidine Moiety
3-(2-Chloroethyl)-1-methylpiperidine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its structure, featuring a piperidine ring with a reactive chloroethyl group, makes it a valuable intermediate for introducing the 1-methylpiperidine-3-yl-ethyl moiety into larger molecules. This structural motif is found in a range of biologically active compounds, including antihistamines and other therapeutic agents.[2][3][4] The hydrochloride salt form enhances the compound's stability and water solubility, facilitating its handling and use in various reaction conditions.[1]
Key Attributes:
Reactive Moiety: The primary mode of reactivity involves the chloroethyl group, which is susceptible to nucleophilic substitution. This allows for the convenient attachment of the piperidine ring to a wide variety of substrates.
Pharmacophore Introduction: The 1-methylpiperidine scaffold is a common pharmacophore in centrally active agents, making this compound a crucial starting material in drug discovery and development.[5]
Core Chemical Properties and Handling
A thorough understanding of the physicochemical properties of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride is paramount for its safe and effective use in synthesis.
3-(2-Chloroethyl)-1-methylpiperidine hydrochloride is classified as a hazardous substance and requires careful handling to mitigate risks.[7][8][9]
Toxicity: It is fatal if swallowed and causes severe skin burns and eye damage.[7][8][9] It is also suspected of causing genetic defects.[7][9]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.[9]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[9][10] The compound is hygroscopic and should be protected from moisture.[7]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
Reaction Mechanisms and Synthetic Utility
The primary utility of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride in specialty chemical manufacturing lies in its ability to act as an alkylating agent. The chloroethyl group serves as a reactive handle for nucleophilic substitution reactions.
Nucleophilic Substitution via Aziridinium Ion Intermediate
A key mechanistic feature of compounds like 3-(2-Chloroethyl)-1-methylpiperidine is their potential to form a highly electrophilic bicyclic aziridinium ion intermediate through intramolecular cyclization.[11][12][13] This intermediate is then readily attacked by nucleophiles.
Application in the Synthesis of Antihistamines
A significant application of piperidine derivatives is in the synthesis of antihistaminic agents.[2][4] Many second and third-generation H1 receptor antagonists incorporate a piperidine ring in their structure.[3][14][15] The following protocol outlines a general procedure for the N-alkylation of a suitable amine with 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride, a common step in the synthesis of such pharmaceuticals.
Protocol: N-Alkylation for Antihistamine Precursor Synthesis
This protocol describes the alkylation of a generic secondary amine with 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride.
Target secondary amine (e.g., a substituted piperazine or aniline derivative)
Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
Anhydrous N,N-dimethylformamide (DMF) or another suitable polar aprotic solvent
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Rotary evaporator
Magnetic stirrer and heating mantle
Standard laboratory glassware
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the target secondary amine (1.0 equivalent) and anhydrous DMF.
Addition of Base: Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the mixture. Stir the suspension at room temperature for 15-20 minutes.
Addition of Alkylating Agent: Add 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride (1.1-1.2 equivalents) to the reaction mixture.
Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain this temperature with stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Further Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired N-alkylated product.
Analytical Methods for Quality Control
Ensuring the purity and identity of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride and the resulting products is critical in specialty chemical manufacturing.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of piperidine derivatives. Due to the lack of a strong UV chromophore in the parent compound, derivatization may be necessary for sensitive UV detection. However, for reaction monitoring and final product analysis where the product contains a chromophore, HPLC-UV is a powerful tool. Alternatively, universal detectors such as Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS) can be employed.[16]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile piperidine derivatives. It provides information on both the retention time (for purity assessment) and the mass-to-charge ratio of the compound and its fragments (for structural confirmation).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of the starting material and the final synthesized products. NMR provides detailed information about the chemical environment of the atoms within the molecule.
Conclusion
3-(2-Chloroethyl)-1-methylpiperidine hydrochloride is a valuable and versatile reagent in the synthesis of specialty chemicals, particularly for the pharmaceutical industry. Its ability to introduce the 1-methylpiperidine-3-yl-ethyl moiety through nucleophilic substitution reactions makes it a key building block for a variety of therapeutic agents. Adherence to strict safety protocols is essential when handling this compound. The provided protocols and analytical methods offer a foundational framework for researchers and scientists to effectively and safely utilize this important synthetic intermediate in their drug development endeavors.
References
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. Retrieved from [Link]
European Journal of Organic Chemistry. (2021). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Retrieved from [Link]
PMC. (n.d.). Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. Retrieved from [Link]
ResearchGate. (n.d.). Reaction mechanism of the examined 3‐chloropiperidines 1 a‐e, a mixture.... Retrieved from [Link]
RSC Publishing. (2010, January 15). Analytical Methods. Retrieved from [Link]
Reddit. (2021, August 15). Can Someone please give me right mechanism of this reaction : r/chemhelp. Retrieved from [Link]
National Institutes of Health. (2020, February 4). Synthesis of anti-allergic drugs - PMC. Retrieved from [Link]
Google Patents. (n.d.). EP0507001A1 - A process for the preparation of nepinalone.
ResearchGate. (n.d.). (PDF) Synthesis of anti-allergic drugs. Retrieved from [Link]
ResearchGate. (2025, October 18). Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]
Google Patents. (n.d.). WO2000001671A2 - Antihistaminic piperidine derivatives and intermediates for the preparation thereof.
RSC Publishing. (n.d.). Synthesis of anti-allergic drugs. Retrieved from [Link]
Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
Pharmaceutical Drug Intermediates. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. Retrieved from [Link]
JLUpub. (n.d.). Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. Retrieved from [Link]
Saraswati Institute of Pharmaceutical Sciences. (n.d.). ANTIHISTAMINIC AGENTS. Retrieved from [Link]
University of York. (n.d.). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. Retrieved from [Link]
Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]
Synthink. (n.d.). CAS No : 58878-37-8 | Product Name : 2-(2-Chloroethyl)-1-methylpiperidine Hydrochloride. Retrieved from [Link]
Technical Support Center: 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride
Welcome to the technical support center for 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound. This guide offers practical, field-tested insights into its degradation pathways, stability, and analytical challenges.
Frequently Asked Questions (FAQs)
General Handling and Stability
Question 1: What are the primary degradation pathways for 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride in aqueous solutions?
The primary degradation pathway for 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride, a nitrogen mustard analogue, in aqueous media is through intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This is followed by hydrolysis of the aziridinium ring to yield the corresponding hydroxyethyl derivative, 3-(2-Hydroxyethyl)-1-methylpiperidine. The rate of this hydrolysis is significantly influenced by pH and temperature.[1]
The initial step involves the lone pair of electrons on the nitrogen atom attacking the carbon atom bearing the chlorine, displacing the chloride ion. This cyclization is a common feature of nitrogen mustards and is crucial to their reactivity.[2][3]
Caption: Primary degradation pathway of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride.
Question 2: How does pH affect the stability of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride solutions?
The stability of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride is highly pH-dependent.
Acidic Conditions (pH < 4): In strongly acidic solutions, the piperidine nitrogen is protonated, which can reduce the rate of aziridinium ion formation, thereby increasing the compound's stability. However, acid-catalyzed hydrolysis of the chloroethyl group can still occur, although typically at a slower rate than the cyclization pathway at neutral or basic pH.[4]
Neutral to Slightly Basic Conditions (pH 6-8): These conditions generally favor the intramolecular cyclization to the aziridinium ion, leading to faster degradation.[4]
Strongly Basic Conditions (pH > 9): In strongly alkaline solutions, direct hydrolysis of the chloroethyl group can compete with the cyclization pathway. The rate of degradation is generally accelerated in basic conditions.[5]
Question 3: What are the recommended storage conditions for 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride?
To ensure the long-term stability of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride, it should be stored as a solid in a cool, dry, and dark place.[6] The hydrochloride salt is generally more stable and less hygroscopic than the free base.[7] For solutions, it is advisable to prepare them fresh before use. If short-term storage of a solution is necessary, it should be kept at a low pH (e.g., pH 3-4) and refrigerated (2-8°C) to minimize degradation.
Parameter
Recommendation
Rationale
Form
Solid
Increased stability compared to solutions.
Temperature
2-8°C (Refrigerated)
Slows down the rate of degradation reactions.
Light
Protect from light
To prevent potential photolytic degradation.
Moisture
Store in a desiccator
The compound can be hygroscopic.
Troubleshooting Experimental Issues
Question 4: I am observing multiple unexpected peaks in my HPLC analysis of a reaction mixture containing 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride. What could be the cause?
The appearance of multiple unexpected peaks can be attributed to several factors:
Degradation Products: As discussed, the primary degradation product is the hydroxyethyl derivative. Depending on the reaction conditions and the duration of the experiment, you may also observe dimers or oligomers formed from the reaction of the aziridinium ion with another molecule of the parent compound or its degradation product.
Reaction with Solvents or Buffers: The highly reactive aziridinium ion intermediate can react with nucleophilic solvents (e.g., methanol, ethanol) or buffer components (e.g., phosphate, acetate). For instance, using methanol as a solvent could lead to the formation of a methoxyethyl derivative.
Impurities in the Starting Material: Ensure the purity of your starting material. Older batches may contain degradation products.
Troubleshooting Steps:
Analyze a freshly prepared standard: Prepare a solution of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride in a non-nucleophilic solvent (e.g., acetonitrile with 0.1% formic acid) and analyze it immediately to establish a baseline chromatogram.
Perform a forced degradation study: Intentionally degrade the compound under acidic, basic, oxidative, and thermal conditions to identify the retention times of potential degradation products.[8][9]
Use mass spectrometry (LC-MS): This will help in identifying the molecular weights of the unknown peaks and elucidating their structures.
Question 5: My reaction yield is consistently low when using 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride as a reactant. How can I improve it?
Low reaction yields are often due to the degradation of the starting material before it can react with the desired substrate.
Control the pH: If your reaction can be performed under mildly acidic conditions, this may help to stabilize the reactant.
Minimize reaction time: The longer the reaction time, the greater the extent of degradation. Monitor the reaction progress closely and quench it as soon as it is complete.
Order of addition: Add the 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride to the reaction mixture last, especially if the reaction is performed at elevated temperatures or in a nucleophilic solvent.
Use a non-aqueous solvent: If possible, conduct the reaction in a non-polar, aprotic solvent to minimize hydrolysis.
Analytical Methodologies
Question 6: What is a suitable HPLC method for the analysis of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride and its primary degradation product?
A reverse-phase HPLC method with UV detection is a common approach. Since the parent compound and its primary hydroxy-degradant have no strong chromophore, low UV wavelengths (e.g., 200-215 nm) are typically required. For enhanced sensitivity and specificity, LC-MS is highly recommended.[10]
Example HPLC Method:
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% to 95% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection
UV at 210 nm or Mass Spectrometry
Injection Volume
10 µL
Question 7: How can I perform a forced degradation study for 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride?
Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[11][12]
Protocol for Forced Degradation Study:
Preparation of Stock Solution: Prepare a stock solution of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 2 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control sample.
Caption: Workflow for a forced degradation study.
References
Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
Analytical Chemistry. (n.d.). Colorimetric Estimation of Nitrogen Mustards in Aqueous Media. Hydrolytic Behavior of Bis-(β-chloroethyl)amine, nor HN2.
Molecules. (2025, February 7). Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide. PMC.
International Journal of Molecular Sciences. (n.d.).
Journal of Chromatography B. (2019, September 27). Analysis of degradation products of nitrogen mustards via hydrophilic interaction liquid chromatography–tandem mass spectrometry. ScienceDirect.
ResearchGate. (n.d.).
ScienceDirect. (n.d.).
Gpatindia. (2019, December 23). MECHLORETHAMINE Synthesis, SAR, MCQ and Chemical Structure.
The following is a comprehensive technical support guide designed for researchers working with 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride . It addresses the unique reactivity profile of this compound, specificall...
Author: BenchChem Technical Support Team. Date: February 2026
The following is a comprehensive technical support guide designed for researchers working with 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride . It addresses the unique reactivity profile of this compound, specifically its propensity for intramolecular cyclization and rearrangement, which often leads to "unexpected" experimental outcomes.
Subject: Troubleshooting Reaction Anomalies, Stability, and Rearrangement Mechanisms
Applicable CAS: 58878-37-8 (2-isomer ref), Generic 3-isomer focus
Audience: Medicinal Chemists, Process Development Scientists[1][]
Core Technical Insight: The "Bicyclic Trap"
The most frequent issue researchers encounter with 3-(2-Chloroethyl)-1-methylpiperidine is not its degradation, but its rapid intramolecular cyclization .[1][] Unlike simple alkyl chlorides which await an external nucleophile, this molecule possesses an internal nucleophile (the tertiary amine) positioned perfectly to displace the chloride.
Upon neutralization of the hydrochloride salt (or in polar solvents), the free base undergoes a rapid intramolecular
reaction to form a quaternary ammonium salt .
The Mechanism
The nitrogen atom at position 1 attacks the
-carbon of the chloroethyl side chain at position 3. This does not form a 3-membered aziridinium ring (common in nitrogen mustards) but rather a stable 1-azabicyclo[3.2.1]octane system.[1][]
Key Consequence: The molecule transitions from a lipophilic amine to a water-soluble, non-extractable quaternary salt.
Figure 1: The dominant cyclization pathway. The formation of the [3.2.1] bicyclic system is kinetically favored over intermolecular alkylation.
Troubleshooting Unexpected Outcomes
This section addresses specific scenarios reported by users where the reaction did not proceed as planned.
Scenario A: "I lost my product during the aqueous workup."
Symptom: You performed an alkylation reaction, neutralized the mixture, and extracted with DCM or Ethyl Acetate. The organic layer contains no product, but the aqueous layer contains a new species.
Diagnosis: The free base cyclized to the 1-methyl-1-azoniabicyclo[3.2.1]octane salt.[1][] Being a quaternary ammonium salt, it is permanently charged and will not extract into organic solvents, regardless of pH.
Solution:
Avoid aqueous workup if possible.[1][] Precipitate the product directly from the reaction mixture.
Use Ion Exchange: If isolation is necessary, use a cation exchange resin to capture the quaternary salt.
Scenario B: "I isolated a 7-membered ring (Azepane) instead of a Piperidine."
Symptom: Analysis (NMR/MS) suggests the product has expanded to a 7-membered ring.[1][]
Diagnosis: This is a classic neighboring group participation rearrangement.[1][] The bicyclic intermediate (1-azabicyclo[3.2.1]octane) is unsymmetrical.[1] When a nucleophile eventually attacks this salt to open the ring, it can attack one of three "bridge" carbons.
Path 1 (Retention): Attack at the ethyl bridge reforms the piperidine.
Path 2 (Expansion): Attack at the C2 ring carbon (adjacent to N) breaks the N-C2 bond, leading to a ring expansion to an azepane (homopiperidine) derivative.
Thermodynamic Control: Higher temperatures often favor the ring-expanded thermodynamic product (Azepane) over the kinetic product (Piperidine).
Scenario C: "The chloride is inert to my nucleophile."
Symptom: Refluxing with a nucleophile shows no consumption of starting material or formation of the bicyclic salt.
Diagnosis: If the reaction is run in non-polar solvents (e.g., Toluene, Hexane) or at low pH, the nitrogen lone pair is either unreactive (protonated) or the transition state is too high in energy (lack of solvation).
Solution:
Switch Solvent: Use a polar aprotic solvent (ACN, DMF) to facilitate the transition state.
Buffer pH: Ensure the amine is free (non-protonated) to allow the "anchimeric assistance" if you want the cyclization-activation pathway.
Experimental Decision Matrix
Use this table to predict the outcome based on your reaction conditions.
If your goal is to alkylate a nucleophile (Nu-) using this reagent without rearranging the ring:
Solvent: Use Dichloromethane (DCM) or Toluene .[1][] Avoid high-dielectric solvents that stabilize the bicyclic cation.[1][]
Base: Use a heterogeneous base (e.g.,
) rather than a soluble organic base.
Order of Addition: Add the nucleophile before neutralizing the hydrochloride salt.
Rationale: This ensures that as soon as a molecule of free base is generated, the external nucleophile is present in high concentration to compete with the intramolecular cyclization.
Protocol 3: Intentional Cyclization (Isolation of Bicyclic Salt)
If you wish to isolate the 1-methyl-1-azoniabicyclo[3.2.1]octane chloride for study:
Dissolve the HCl salt in minimal water.
Neutralize with cold NaOH (1M).
Extract rapidly with
(keep cold).
Allow the
solution to stand at room temperature for 1-2 hours. The solution will become cloudy as the quaternary salt forms and precipitates (or oils out).
Filter or decant to isolate the bicyclic species.
Mechanistic Pathway Diagram
The following diagram illustrates the divergence between retention of the piperidine ring and expansion to the azepane ring.
Figure 2: Regioselectivity of ring opening.[1] Path A retains the piperidine core, while Path B leads to ring expansion (Azepane).
References
Mechanism of Aziridinium and Bicyclic Ion Formation:
Helbing, T., et al. (2021). "Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions." European Journal of Organic Chemistry.
Reactivity of Chloroethyl-Piperidine Derivatives:
BenchChem Technical Support. (2025).[3][4] "The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity."
Ring Expansion to Azepanes:
D'Hondt, B., et al. (2009). "Synthesis of azepanes via ring expansion of 2-(bromomethyl)piperidines." Organic & Biomolecular Chemistry.
General Azabicyclo[3.2.1]octane Chemistry:
PubChem Compound Summary for 1-Azabicyclo[3.2.1]octane.
[1][]
Technical Support Center: Purification of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride
Welcome to the Technical Support Center for 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assista...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource to not only provide step-by-step protocols but also to explain the underlying scientific principles to empower you in your experimental work.
Introduction
3-(2-Chloroethyl)-1-methylpiperidine hydrochloride is a key building block in organic synthesis, particularly in the development of pharmaceutical agents. The purity of this compound is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns in drug development. This guide will address common challenges encountered during its purification and provide robust methodologies to achieve high purity.
Part 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride.
Issue 1: The purified compound is an oil or fails to crystallize.
Possible Causes and Solutions:
Presence of Impurities: Residual solvents or unreacted starting materials can act as an "oiling out" agent, preventing crystallization.
Solution: Attempt to remove volatile impurities by placing the sample under high vacuum for an extended period. If the issue persists, consider an alternative purification method like column chromatography before attempting recrystallization again.
Incorrect Solvent System: The chosen solvent or solvent mixture may not be suitable for inducing crystallization of your compound.
Solution: Perform a systematic solvent screen with a small amount of your crude material. Test a range of solvents with varying polarities. For hydrochloride salts, polar solvents like ethanol, methanol, or isopropanol, or mixtures with less polar solvents like ethyl acetate or diethyl ether, are often effective.[1][2] A two-solvent recrystallization method can be particularly useful if a single solvent is not ideal.[3]
Supersaturation: The solution may be too concentrated, or cooling may be happening too rapidly, leading to the formation of an oil instead of crystals.
Solution: Try diluting the hot solution with a small amount of additional hot solvent. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Scratching the inside of the flask with a glass rod can help induce nucleation and crystal growth.
Issue 2: The purity of the recrystallized product does not improve significantly.
Possible Causes and Solutions:
Co-crystallization of Impurities: The impurity may have similar solubility properties to the desired compound in the chosen solvent system, leading to its incorporation into the crystal lattice.
Solution: Experiment with different recrystallization solvents or solvent mixtures. A change in solvent can alter the relative solubilities of your compound and the impurity, allowing for better separation.[1]
Inadequate Removal of Insoluble Impurities: Solid impurities present in the crude material may not have been effectively removed.
Solution: Perform a hot filtration step after dissolving the crude product in the minimum amount of hot solvent. This will remove any insoluble particulate matter before the crystallization process begins.[3]
The impurity is an isomer or a closely related compound: Structural similarity can make separation by recrystallization challenging.
Solution: In such cases, column chromatography is often a more effective purification technique. Silica gel chromatography can be used to separate compounds with different polarities.[4]
Issue 3: Low recovery of the product after recrystallization.
Possible Causes and Solutions:
Using too much solvent: Dissolving the crude product in an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material.[3]
The compound has significant solubility in the cold solvent: Even at low temperatures, some product may remain dissolved.
Solution: Cool the crystallization mixture in an ice bath for a sufficient amount of time to maximize crystal formation. When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.
Premature crystallization during hot filtration: If the solution cools too much during hot filtration, the product can crystallize on the filter paper.
Solution: Use a pre-heated funnel and flask for the hot filtration. Work quickly to minimize heat loss. If crystallization occurs, it may be necessary to redissolve the material and repeat the filtration.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride?
Unreacted starting materials: such as 3-(2-hydroxyethyl)-1-methylpiperidine.
Byproducts of the chlorination reaction.
Solvent residues from the reaction and purification steps.
Isomeric impurities if the starting material was not a single isomer.
Q2: What is the recommended method for assessing the purity of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a standard technique for purity determination.[6][7] Since piperidine moieties may lack a strong UV chromophore, detection at low wavelengths (e.g., 210 nm) may be necessary.[6] For more sensitive analysis, derivatization with a UV-active agent can be employed.[6][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and the identification of impurities.[9][10] By comparing the spectrum of your sample to a reference standard or literature data, you can identify and quantify impurities.
Mass Spectrometry (MS): MS can confirm the molecular weight of the desired compound and help identify unknown impurities.
Q3: How should I store 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride?
Based on safety data sheets for similar compounds, it is recommended to store the compound in a tightly closed container in a cool, dry, and well-ventilated area. It is also important to protect it from moisture.
Q4: Can I use column chromatography to purify this compound?
Yes, column chromatography can be a very effective method for purifying 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride, especially if recrystallization proves difficult. Silica gel is a common stationary phase. The mobile phase (eluent) would typically be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane), with the polarity adjusted to achieve good separation of the desired compound from its impurities.[4]
Part 3: Experimental Protocols
Protocol 1: Recrystallization for Purification
This protocol provides a general guideline for the recrystallization of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride. The ideal solvent system should be determined experimentally.
1. Solvent Selection:
a. Place a small amount (10-20 mg) of the crude material into several test tubes.
b. Add a few drops of a single solvent to each test tube at room temperature. Good single solvents for recrystallization will not dissolve the compound at room temperature but will dissolve it upon heating.[3] Potential solvents to screen include ethanol, isopropanol, acetonitrile, and ethyl acetate.
c. If a suitable single solvent is not found, test solvent pairs. The first solvent should dissolve the compound well at room temperature, while the second solvent should be one in which the compound is insoluble. The two solvents must be miscible.[3] Common pairs include methanol/diethyl ether and ethanol/ethyl acetate.[2]
2. Recrystallization Procedure (Single Solvent):
a. Place the crude 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride in an Erlenmeyer flask.
b. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
c. If insoluble impurities are present, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.
d. Allow the filtrate to cool slowly to room temperature.
e. Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
f. Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
g. Dry the crystals under vacuum.
3. Recrystallization Procedure (Two Solvents):
a. Dissolve the crude material in the minimum amount of the first (soluble) hot solvent.
b. While the solution is still hot, add the second (insoluble) solvent dropwise until the solution becomes cloudy.
c. Add a few drops of the first hot solvent until the solution becomes clear again.
d. Follow steps 2d-2g.
Protocol 2: Purity Assessment by HPLC
This is a starting point for developing an HPLC method for purity analysis.
Chromatographic Conditions:
Parameter
Recommended Starting Condition
Column
C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase
A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient
Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.
Flow Rate
1.0 mL/min
Detection
UV at 210 nm
Injection Volume
10 µL
Column Temperature
30 °C
Sample Preparation:
Accurately weigh and dissolve the sample in the mobile phase starting condition (e.g., 95:5 A:B) to a concentration of approximately 1 mg/mL.
Filter the solution through a 0.45 µm syringe filter before injection.
Part 4: Visualizations
Purification Workflow
Caption: A typical workflow for purification by recrystallization.
Troubleshooting Logic for Failed Crystallization
Caption: A decision tree for troubleshooting crystallization problems.
References
Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved February 24, 2026, from [Link]
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 24, 2026, from [Link]
Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved February 24, 2026, from [Link]
Compound purity analysis and HPLC data. (n.d.). The Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved February 24, 2026, from [Link]
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. Retrieved February 24, 2026, from [Link]
Piperidine Synthesis. (2025, June 4). DTIC. Retrieved February 24, 2026, from [Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). The Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]
Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride. (n.d.). PrepChem.com. Retrieved February 24, 2026, from [Link]
1-(2-chloroethyl)piperidine hydrochloride (for synthesis). (n.d.). Sdfine. Retrieved February 24, 2026, from [Link]
Crystallization Solvents.pdf. (n.d.). Retrieved February 24, 2026, from [Link]
Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2007, February 19). PubMed. Retrieved February 24, 2026, from [Link]
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved February 24, 2026, from [Link]
Evaluating Impurities in Drugs (Part II of III). (2025, March 12). Pharmaceutical Technology. Retrieved February 24, 2026, from [Link]
A kind of HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Retrieved February 24, 2026, from [Link]
Development and Validation of HPLC Method for Chlorohexidine. (2025, August 5). Retrieved February 24, 2026, from [Link]
3-(2-Chloroethyl)-1-methylpiperidine;hydrochloride alternative synthesis routes
An In-Depth Technical Guide to Alternative Synthesis Routes for 3-(2-Chloroethyl)-1-methylpiperidine Hydrochloride Authored by: A Senior Application Scientist This guide provides a comparative analysis of established and...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Alternative Synthesis Routes for 3-(2-Chloroethyl)-1-methylpiperidine Hydrochloride
Authored by: A Senior Application Scientist
This guide provides a comparative analysis of established and alternative synthesis routes for 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride, a pivotal intermediate in pharmaceutical development. The focus is on providing researchers, scientists, and drug development professionals with a detailed understanding of the chemical principles, experimental protocols, and relative merits of each approach. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system grounded in authoritative chemical literature.
Introduction and Strategic Overview
3-(2-Chloroethyl)-1-methylpiperidine hydrochloride serves as a crucial building block for introducing the 1-methyl-3-piperidylethyl moiety into more complex molecular architectures. Its synthesis primarily involves the chlorination of a precursor alcohol, 1-methyl-3-piperidineethanol. The choice of chlorinating agent is the most critical variable, directly impacting yield, purity, scalability, and safety. This guide will focus on the two most prevalent methods for this conversion: the use of thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).
The overall synthetic strategy begins with the readily available precursor, 1-methyl-3-piperidineethanol, and proceeds to the target compound via a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom.
Caption: Overall synthetic strategy from the precursor alcohol.
Comparative Analysis of Chlorination Routes
The conversion of an alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. The choice between thionyl chloride and phosphorus pentachloride involves a trade-off between reaction byproducts, handling requirements, and reaction conditions.
Parameter
Route A: Thionyl Chloride (SOCl₂)
Route B: Phosphorus Pentachloride (PCl₅)
Typical Yield
40-70%
50-80%
Reaction Byproducts
Sulfur dioxide (SO₂) and hydrogen chloride (HCl) (both gaseous)
Phosphorus oxychloride (POCl₃) (liquid) and hydrogen chloride (HCl) (gas)
Workup Complexity
Simpler; gaseous byproducts are easily removed.
More complex; requires separation of the product from POCl₃.
Reagent Handling
Highly corrosive and moisture-sensitive liquid. Reacts violently with water.
Corrosive and moisture-sensitive solid.
Solvent
Inert solvents like chloroform, toluene, or dichloromethane.[1][2]
Typically used in similar inert chlorinated solvents.
Temperature
Reflux temperature of the chosen solvent (e.g., ~60-85°C).[1][2]
Often requires initial cooling followed by heating.
Key Advantage
Clean reaction with volatile byproducts simplifies purification.
Can be effective for more sterically hindered alcohols.
Detailed Synthesis Protocols and Mechanistic Insights
Route A: Synthesis via Thionyl Chloride (SOCl₂)
This is the most frequently employed method due to its operational simplicity. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion (Sₙi mechanism), releasing sulfur dioxide and hydrogen chloride as gaseous byproducts.
Mechanism Insight: The use of an inert solvent like chloroform is crucial to prevent unwanted side reactions of the highly reactive thionyl chloride.[1] The reaction is typically run at reflux to ensure it proceeds to completion.
Experimental Protocol:
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet connected to a basic scrubber (e.g., NaOH solution), suspend 1-methyl-3-piperidineethanol (1 equivalent) in an anhydrous inert solvent (e.g., chloroform or toluene, approx. 5 mL per gram of alcohol).
Reagent Addition: While stirring the solution, add thionyl chloride (1.5-2.0 equivalents) dropwise via the dropping funnel. The addition is exothermic and may cause the evolution of HCl gas. Maintain the temperature as needed with a water bath.
Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 70-85°C) for 2-3 hours.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup: Cool the reaction mixture to room temperature. Carefully evaporate the solvent and excess thionyl chloride under reduced pressure. The resulting residue is the crude 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride.
Purification: The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethanol-ether, to yield the final product as a crystalline solid.[1]
Route B: Synthesis via Phosphorus Pentachloride (PCl₅)
Phosphorus pentachloride is a powerful chlorinating agent that also effectively converts alcohols to alkyl chlorides. The reaction produces phosphorus oxychloride (POCl₃) as a significant byproduct, which must be removed during workup.
Mechanism Insight: The reaction begins with the attack of the alcohol's oxygen on the phosphorus atom, leading to the formation of an intermediate which then eliminates HCl. A subsequent nucleophilic attack by chloride ion on the carbon atom displaces the oxygen-containing group, yielding the desired alkyl chloride and POCl₃.
Experimental Protocol:
Preparation: In a flame-dried, three-neck round-bottom flask fitted with a mechanical stirrer, a thermometer, and a powder addition funnel, place 1-methyl-3-piperidineethanol (1 equivalent) and dissolve it in an anhydrous chlorinated solvent (e.g., chloroform).
Reagent Addition: Cool the solution in an ice bath to 0-5°C. Add phosphorus pentachloride (1.1-1.2 equivalents) portion-wise through the powder funnel, ensuring the temperature does not rise significantly.
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Gentle heating may be required to drive the reaction to completion. Monitor by TLC.
Workup: Cool the reaction mixture in an ice bath. Very carefully and slowly, pour the mixture onto crushed ice to quench the unreacted PCl₅ and hydrolyze the POCl₃. This step is highly exothermic and releases HCl gas.
Isolation & Purification: Transfer the aqueous mixture to a separatory funnel. The product hydrochloride salt will remain in the aqueous layer. Wash the aqueous layer with an organic solvent like ether to remove any non-polar impurities. The aqueous layer can then be concentrated under reduced pressure to obtain the crude product, which is subsequently purified by recrystallization.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis, workup, and purification of the target compound.
Caption: Generalized laboratory workflow for synthesis and purification.
Conclusion and Recommendations
Both thionyl chloride and phosphorus pentachloride are effective reagents for the synthesis of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride from its corresponding alcohol precursor.
For routine synthesis and ease of purification, the thionyl chloride (SOCl₂) method is generally recommended. Its primary advantage lies in the formation of gaseous byproducts that are easily removed from the reaction mixture, simplifying the workup process considerably.[1][2]
The phosphorus pentachloride (PCl₅) method is a viable alternative, though the workup is more involved due to the need to separate the product from the liquid byproduct, POCl₃. This route may be considered if the thionyl chloride method yields unsatisfactory results.
For any synthesis, adherence to strict anhydrous conditions is paramount for success, as both chlorinating agents react vigorously with water. Proper safety precautions, including the use of a fume hood and appropriate personal protective equipment, are mandatory when handling these corrosive reagents.
References
PrepChem. (n.d.). Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride. Retrieved from PrepChem.com website: [Link]
Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan J. Chem., 13(1), 494-498.
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
MDPI. (2021).
Asymmetric routes to substituted piperidines. (2003). Chemical Communications, (12), 1341. [Link]
Comparative Technical Guide: 3-(2-Chloroethyl)-1-methylpiperidine HCl and Isomeric Alkylating Agents
This guide provides an in-depth technical comparison of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride against its structural isomers and analogous nitrogen mustards. It focuses on the critical relationship between s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride against its structural isomers and analogous nitrogen mustards. It focuses on the critical relationship between structural geometry and alkylation kinetics, offering researchers a clear framework for selecting the correct reagent for phenothiazine synthesis and medicinal chemistry applications.
Executive Summary & Chemical Identity
3-(2-Chloroethyl)-1-methylpiperidine hydrochloride (hereafter 3-CEMP ) is a specialized alkylating agent primarily used in the synthesis of phenothiazine antipsychotics and research ligands.
Unlike its more common isomers, 3-CEMP offers a unique reactivity profile defined by the distal positioning of the chloroethyl group relative to the nitrogen center. This structural feature significantly retards intramolecular cyclization, making it a "cleaner" but slower alkylating agent compared to the highly reactive 2-isomers or nitrogen mustards.
Compound Identification Table
Feature
Target: 3-CEMP
Comparator A: 2-CEMP
Comparator B: 1-CEP
Chemical Name
3-(2-Chloroethyl)-1-methylpiperidine HCl
2-(2-Chloroethyl)-1-methylpiperidine HCl
1-(2-Chloroethyl)piperidine HCl
Structure Type
Distal C-Substituted Piperidine
Proximal C-Substituted Piperidine
N-Substituted Piperidine
Primary Use
Research / Specific Analogs
Thioridazine Synthesis Intermediate
Nitrogen Mustard / General Alkylator
Reactivity Class
Type II (Slow/Selective)
Type I (Fast/Rearranging)
Type I (Very Fast/Vesicant)
CAS No.
Verify Specific Salt Batch
58878-37-8
2008-75-5
Mechanistic Comparison: The "Distance Effect"
The defining characteristic of these compounds is their ability (or inability) to form a reactive cyclic ammonium intermediate via Neighboring Group Participation (NGP) .
The Mechanism of Action[8]
Comparator B (1-CEP): The nitrogen lone pair is directly attached to the chloroethyl chain. It cyclizes instantly to form a highly strained 3-membered aziridinium ion . This is extremely electrophilic and toxic.
Comparator A (2-CEMP): The nitrogen is separated by 2 carbons. It cyclizes to form a bicyclic pyrrolidinium-like intermediate (1-azoniabicyclo[4.3.0]nonane system). This is fast and leads to "piperidinium rearrangement" (scrambling of the chloride position).
Target (3-CEMP): The nitrogen is separated by 3 carbons and rigidified by the ring. Cyclization would require forming a strained bridged 1-azoniabicyclo[3.2.1]octane system. This transition state is energetically unfavorable.
Result: 3-CEMP reacts primarily via a standard intermolecular SN2 mechanism , avoiding the rearrangement issues of the 2-isomer.
Visualization: Kinetic Pathways
The following diagram illustrates the divergent reaction pathways dictated by the position of the chloroethyl group.
Caption: Comparative kinetic pathways showing the stability of the 3-isomer (Green) compared to the rapid cyclization of 1- and 2-isomers.
Synthetic Utility & Performance Data[6][7][9]
When used to alkylate phenothiazines (e.g., in the synthesis of Mesoridazine analogs), 3-CEMP exhibits distinct performance characteristics compared to 2-CEMP .
Comparative Performance Table
Metric
3-CEMP (Target)
2-CEMP (Alternative)
Implication
Reaction Kinetics
Slow ( at 60°C)
Fast ( at 60°C)
3-CEMP requires higher temperatures or stronger bases.
Rearrangement
< 1% (Negligible)
5-15% (Significant)
3-CEMP yields purer crude product; 2-CEMP often requires recrystallization to remove ring-expanded byproducts.
Hygroscopicity
Moderate
High
3-CEMP is easier to handle in open air during weighing.
Base Requirement
Strong Base (NaH, NaNH)
Weak/Mod Base (KCO)
3-CEMP needs stronger deprotonation of the nucleophile to drive the SN2 reaction.
Experimental Protocol: Selective Alkylation
Objective: Alkylation of 2-methylthio-10H-phenothiazine using 3-CEMP to synthesize a target antipsychotic analog.
Note: This protocol accounts for the lower reactivity of the 3-isomer by using sodium hydride (NaH) rather than weaker carbonates.
Base: Sodium Hydride (60% dispersion in oil) (2.5 eq)
Solvent: Anhydrous DMF or Toluene
Atmosphere: Nitrogen/Argon
Step-by-Step Methodology
Free Base Liberation (Optional but Recommended):
While the reaction can be run with the HCl salt using excess NaH, generating the free base ex situ often improves yield.
Dissolve 3-CEMP HCl in minimal water; basify with 10% NaOH to pH 10.
Extract with Toluene (3x). Dry organic layer over MgSO
. Filter and use the toluene solution directly.
Nucleophile Formation:
Charge a flame-dried 3-neck flask with 2-methylthio-10H-phenothiazine dissolved in anhydrous DMF.
Cool to 0°C.
Add NaH portion-wise. Evolution of H
gas will be vigorous.
Stir at room temperature for 30-60 mins until gas evolution ceases and the solution turns dark (anion formation).
Alkylation:
Add the 3-CEMP (free base solution or solid HCl salt) dropwise to the phenothiazine anion.
Critical Step: Heat the reaction to 80-100°C .
Why? Unlike the 2-isomer, which reacts at 60°C via the aziridinium intermediate, the 3-isomer requires thermal energy to overcome the activation barrier for direct SN2 displacement.
Workup:
Monitor via TLC (System: CHCl
:MeOH 9:1). Look for the disappearance of the phenothiazine spot ().
Quench with ice water. Extract with Ethyl Acetate.[1]
Wash organic phase with Brine (3x) to remove DMF.
Workflow Diagram
Caption: Optimized synthetic workflow for 3-CEMP alkylation requiring thermal activation.
Safety & Toxicology Profile
While less reactive than nitrogen mustards, 3-CEMP is still an alkylating agent and must be handled with "Potent Compound" protocols.
3-CEMP: Moderate to Low.[2] Primarily a skin irritant and sensitizer. The lack of rapid aziridinium formation reduces the immediate blistering risk, but it can still alkylate DNA over time.
Inhalation: The HCl salt is a dust hazard. The free base is an oil and can generate toxic vapors if overheated.
Deactivation: Spills should be treated with a solution of 10% Sodium Thiosulfate (to scavenge the alkylator) followed by dilute NaOH.
References
Mechanism of Aziridinium Formation: Helbing, T., et al. "Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions." Chemistry – A European Journal. 3[4]
Phenothiazine Synthesis: "Synthesis and antifungal activity of some substituted phenothiazines." Notables de la Ciencia.
Comparator Data (2-Isomer): "2-(2-Chloroethyl)-1-methylpiperidine hydrochloride for synthesis." Sigma-Aldrich Technical Data. 5[4]
Comparator Data (1-Isomer): "1-(2-Chloroethyl)piperidine hydrochloride Safety Data Sheet." Thermo Fisher Scientific. 6
A Comprehensive Guide to the Safe Disposal of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride (CAS No. 2008-75-5).
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride (CAS No. 2008-75-5). As a laboratory professional, your safety and the integrity of your research environment are paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a comprehensive understanding of the risks and the necessary precautions.
Hazard Assessment & Core Safety Principles
3-(2-Chloroethyl)-1-methylpiperidine hydrochloride is a hazardous chemical that requires meticulous handling and disposal.[1] Understanding its specific dangers is the foundation of a safe operational plan.
1.1. Inherent Chemical Risks
This compound presents multiple significant health risks. It is classified as acutely toxic, corrosive, and a suspected mutagen.[1][2] The primary hazards are summarized below.
Hazard Classification
Description
Primary Routes of Exposure
Source
Acute Oral Toxicity, Category 2
Fatal if swallowed.[1][3] Ingestion can cause severe burns to the digestive tract.[1]
Furthermore, as a halogenated organic compound, its improper disposal can lead to the formation of highly toxic and environmentally persistent byproducts during incineration if not handled by a specialized facility.[4][5] Combustion can release hazardous gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[1][6]
1.2. The Four Pillars of Safe Disposal
Every action taken, from initial handling to final disposal, must be guided by these four principles:
Segregate: Always keep halogenated organic waste separate from all other waste streams, especially non-halogenated solvents.[5][7][8] This is critical for proper treatment and is a key regulatory and cost-control measure.[8][9]
Contain: Use only chemically compatible, non-reactive containers that are in good condition and have secure, leak-proof closures.[10][11]
Identify: All waste containers must be clearly and accurately labeled from the moment the first drop of waste is added.[7][12] Ambiguity can lead to dangerous chemical reactions or improper disposal.
Verify: Only transfer waste to a licensed and certified hazardous waste disposal service.[10][13] Maintain a clear record of waste generation and disposal.[14]
Personal Protective Equipment (PPE) Protocol
Due to the severe corrosive and toxic nature of this chemical, a stringent PPE protocol is non-negotiable.[15] All handling must occur inside a certified chemical fume hood.[1]
To prevent incidental skin and eye contact with small quantities.
Transfer & Waste Consolidation
• Heavy nitrile or butyl rubber gloves• Chemical-resistant apron over lab coat[15]• Face shield worn over safety goggles[7]
To provide enhanced protection against splashes and direct contact during liquid transfers.
Spill Cleanup
• Heavy nitrile or butyl rubber gloves• Chemical-resistant, disposable coveralls[15]• Face shield and safety goggles• Appropriate respiratory protection if dust is generated[16]
To ensure full-body protection from significant exposure during emergency situations.
Step-by-Step Disposal Procedures
This section details the specific workflows for managing waste containing 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride.
3.1. Routine Waste Collection (Solid & Liquid)
This procedure applies to contaminated consumables (e.g., weighing paper, pipette tips), residual amounts of the solid compound, and solutions containing the compound.
Designate a Waste Container: Select a clearly marked, chemically compatible container (e.g., a high-density polyethylene (HDPE) pail for solids, or a glass/HDPE bottle for liquids) for "Halogenated Organic Waste."[5][8]
Labeling: Before adding any waste, affix a hazardous waste label.[7] The label must include:
The full chemical name: "3-(2-Chloroethyl)-1-methylpiperidine hydrochloride"
An accurate list of any other chemical constituents (solvents, etc.)
The relevant hazard warnings (e.g., Toxic, Corrosive)[14]
Waste Addition:
Solids: Carefully place contaminated items or residual chemical powder into the designated solid waste container. Avoid creating dust.
Liquids: Pour solutions containing the compound into the designated liquid waste container.
Secure Storage: Keep the waste container tightly sealed at all times, except when actively adding waste.[7][9] Store it in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[11][12] The SAA should be in a secondary containment tray to mitigate leaks.[10]
3.2. Disposal of Unused or Expired Product (Bulk Quantities)
Disposing of the original, unopened, or partially used container of the pure chemical follows a simpler path but requires the same diligence.
Verify Container Integrity: Ensure the original container is in good condition, with no signs of damage or deterioration.[10] The original manufacturer's label must be intact and legible.
Labeling: If the material is deemed "waste," it must be managed as such. Do not write "Waste" on the original manufacturer's label if the chemical is simply outdated but still in its original container.[7] Instead, manage it within your laboratory's chemical inventory for waste pickup.
Segregation and Storage: Store the container in the SAA alongside other halogenated waste, ensuring it is segregated from incompatible materials like strong bases or oxidizing agents.[1]
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or contracted hazardous waste hauler to schedule a pickup.[12] Provide them with the full chemical name and quantity.
3.3. Decontamination of Labware and Surfaces
Proper decontamination prevents hazardous residues from contaminating other experiments or personnel.
Initial Rinse (Labware):
Rinse contaminated glassware and equipment with a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
Crucially, collect this rinsate in your "Halogenated Organic Liquid Waste" container. [8] This rinse-solvent is now considered hazardous waste.
Secondary Wash (Labware): After the solvent rinse, wash the labware with soap and water as per standard laboratory procedure.
Surface Decontamination:
Wipe down the work surface (fume hood sash, benchtop) with paper towels soaked in a decontaminating solution (e.g., soap and water, followed by 70% ethanol).[17][18]
Dispose of these used paper towels as "Halogenated Organic Solid Waste."
Emergency Procedures: Spill & Exposure Management
Rapid and correct response to emergencies is critical to mitigating harm.[19]
4.1. Spill Cleanup Protocol
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.[17] If the spill is large or outside of a fume hood, activate the fire alarm to evacuate the building.[7]
Secure the Area: Close the doors to the affected area to contain any potential vapors.[19][20] Prevent re-entry.
Report: Notify your laboratory supervisor and your institution's EHS office immediately.[17]
Assess and Prepare: Only personnel trained in hazardous spill cleanup should proceed.[19] Don the appropriate PPE for spill response (see Table 2).
Containment & Cleanup:
For Solid Spills: Gently cover the spill with a damp paper towel to avoid generating dust.[19] Carefully scoop the material and the paper towel into a designated spill debris container.
For Liquid Spills: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.[21] Start from the outside of the spill and work inwards.
Final Steps:
Collect all contaminated absorbent materials and cleanup debris into a compatible container.[17]
Seal the container and label it as "Hazardous Waste: Spill Debris containing 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride."
Decontaminate the surface area as described in Section 3.3.
4.2. Personnel Exposure Response
Skin Contact: Immediately go to the nearest safety shower.[17] Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[1][17] Seek immediate medical attention.
Eye Contact: Immediately flush the eyes at an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][20] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion:Do NOT induce vomiting. [1] Rinse the mouth with water. Seek immediate medical attention.[1]
Disposal Workflow Diagram
This diagram illustrates the decision-making process for the proper disposal of 3-(2-Chloroethyl)-1-methylpiperidine hydrochloride.
Caption: Disposal decision workflow for laboratory waste.
References
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.